Arv-771
Description
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGZKGXGLHDGS-QQRWPDCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ARV-771's Mechanism of Action in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARV-771 is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology. In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound has demonstrated significant preclinical efficacy by inducing the degradation of BET proteins (BRD2, BRD3, and BRD4). This degradation leads to the downstream suppression of critical oncogenic signaling pathways, most notably the androgen receptor (AR) and c-MYC pathways, culminating in apoptosis and tumor regression. This technical guide provides a comprehensive overview of the mechanism of action of this compound in prostate cancer, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular interactions and experimental workflows.
Core Mechanism of Action: BET Protein Degradation
This compound is a heterobifunctional molecule designed to simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).
Molecular Composition:
-
BET Binding Moiety: A ligand that specifically binds to the bromodomains of the BET family of proteins (BRD2, BRD3, and BRD4).
-
E3 Ligase Ligand: A moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
-
Linker: A chemical linker that connects the BET-binding and VHL-binding moieties.
This tripartite complex formation brings the BET protein in close proximity to the VHL E3 ligase, leading to the polyubiquitination of the BET protein. The polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome. Unlike traditional BET inhibitors that only block the function of these proteins, this compound leads to their complete removal from the cell.[2]
References
The Binding Affinity of ARV-771 for BRD4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the binding affinity of ARV-771, a potent Proteolysis Targeting Chimera (PROTAC), for its target protein, Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in various cancers, making it a prime target for therapeutic intervention. This compound functions by inducing the degradation of BRD4, thereby inhibiting its downstream signaling pathways. A critical parameter in the development and characterization of such molecules is their binding affinity for the target protein.
Quantitative Binding Affinity Data
The binding affinity of this compound for the two bromodomains of BRD4, BD1 and BD2, has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric, with a lower value indicating a higher binding affinity.
| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM |
| This compound | BRD4(1) | 9.6 |
| This compound | BRD4(2) | 7.6 |
Experimental Protocols
The determination of the binding affinity of this compound for BRD4 relies on precise and robust experimental methodologies. The following are detailed protocols for the key experiments commonly employed for this purpose.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data on the association and dissociation rates, from which the dissociation constant (Kd) can be calculated.
Objective: To determine the binding kinetics and affinity of this compound for BRD4 bromodomains.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BRD4(1) and BRD4(2) proteins
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant BRD4 bromodomain protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell is similarly prepared but without the protein to subtract non-specific binding.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized BRD4 bromodomain and the reference flow cell.
-
Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Objective: To determine the thermodynamic profile of the this compound and BRD4 bromodomain interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human BRD4(1) and BRD4(2) proteins
-
This compound
-
ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze the BRD4 bromodomain protein and dissolve this compound in the same ITC buffer to minimize buffer mismatch effects.
-
Load the BRD4 bromodomain solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of this compound into the sample cell containing the BRD4 bromodomain.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. The binding event causes a change in the polarization of the emitted light. A competitive FP assay can be used to determine the binding affinity of an unlabeled compound like this compound.
Objective: To determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki) of this compound for BRD4 bromodomains in a competitive binding format.
Materials:
-
Fluorescence polarization plate reader
-
Recombinant human BRD4(1) and BRD4(2) proteins
-
A fluorescently labeled BET inhibitor probe (e.g., a JQ1 derivative)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Black, low-binding microplates
Procedure:
-
Assay Setup:
-
Add a fixed concentration of the BRD4 bromodomain protein and the fluorescent probe to the wells of the microplate.
-
Add a serial dilution of this compound to the wells.
-
Include control wells with protein and probe only (maximum polarization) and probe only (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.
-
Visualizations
BRD4 Signaling Pathway and this compound Mechanism of Action
Caption: BRD4 signaling and this compound's degradation mechanism.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining this compound and BRD4 binding affinity.
Logical Relationship of this compound's PROTAC Action
Caption: Logical flow of this compound's PROTAC-mediated degradation of BRD4.
ARV-771 PROTAC: A Technical Guide to its Biological Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, this compound is designed to induce the selective degradation of its target proteins, offering a distinct and often more effective therapeutic strategy. This technical guide provides an in-depth overview of the biological targets of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: The PROTAC Approach
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomains of BET proteins.[1][3] By simultaneously engaging both a BET protein and the VHL E3 ligase, this compound forms a ternary complex. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.[1]
Caption: Mechanism of this compound-induced BET protein degradation.
Biological Targets of this compound
The primary biological targets of this compound are the BET family of proteins, which include BRD2, BRD3, and BRD4.[2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.
Quantitative Binding Affinity and Degradation Efficacy
This compound demonstrates high binding affinity for the bromodomains of the BET proteins and induces their degradation at nanomolar concentrations.
| Target | Parameter | Value (nM) | Reference |
| Binding Affinity (Kd) | |||
| BRD2 (BD1) | Kd | 34 | [4] |
| BRD2 (BD2) | Kd | 4.7 | [4] |
| BRD3 (BD1) | Kd | 8.3 | [4] |
| BRD3 (BD2) | Kd | 7.6 | [4] |
| BRD4 (BD1) | Kd | 9.6 | [4] |
| BRD4 (BD2) | Kd | 7.6 | [4] |
| Degradation (DC50) | |||
| BRD2, BRD3, BRD4 | DC50 | < 5 | [5] |
| Functional Inhibition (IC50) | |||
| c-MYC Protein Depletion | IC50 | < 1 | [5] |
Downstream Signaling Pathways Affected by this compound
By degrading BET proteins, this compound disrupts key signaling pathways that are often dysregulated in cancer.
c-MYC Oncogene Suppression
One of the most critical downstream effects of BET protein degradation is the suppression of the c-MYC oncogene.[5] BRD4 is a key transcriptional regulator of c-MYC, and its degradation by this compound leads to a rapid and sustained decrease in c-MYC mRNA and protein levels.[1]
Androgen Receptor (AR) Signaling Inhibition
In the context of prostate cancer, this compound has been shown to suppress androgen receptor (AR) signaling.[1][6] This is achieved through the degradation of BET proteins, which are co-activators of AR. Consequently, this compound treatment leads to a reduction in the expression of AR and its splice variants, such as AR-V7, as well as AR-dependent target genes.[6]
Caption: Signaling pathways affected by this compound-mediated BET degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.[1]
Materials:
-
Cancer cell lines (e.g., 22Rv1, VCaP, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for a typical cell viability assay.
Western Blotting for BET Protein Degradation
This protocol assesses the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.[2]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4 [NBP1-86640], anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane, add ECL substrate, and visualize the protein bands.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the mRNA levels of target genes such as c-MYC, AR, and AR-V7.[6]
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher)
-
SYBR Green or TaqMan master mix
-
qPCR instrument
-
Gene-specific primers (see table below)
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| c-MYC | GGC TCC TGG CAA AAG GTC A | CTG CGT AGT TGT GCT GAT GT | [6] |
| AR (Full-Length) | GACGACCAGATGGCTGTCATT | GGGCGAAGTAGAGCATCCT | [6] |
| AR-V7 | CAGGGATGACTCTGGGAGAA | GCCCTCTAGAGCCCTCATTT | [6] |
| GAPDH | AGAACATCATCCCTGCATCC | CACATTGGGGGTAGGAACAC | [7] |
| β-Actin | GCTACAGCTTCACCACCACA | AAGGAAGGCTGGAAAAGAGC | [7] |
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using gene-specific primers and a suitable master mix.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
Apoptosis Assays
1. Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[1]
Materials:
-
White-walled 96-well plates with treated cells
-
Caspase-Glo® 3/7 Reagent (Promega, G8093)[1]
-
Luminometer
Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure luminescence using a plate reader.
2. PARP Cleavage Assay (by Western Blot): This assay detects the cleavage of PARP, a substrate of activated caspases, as a marker of apoptosis.[5]
Procedure: Follow the Western Blotting protocol described above, using a primary antibody that detects cleaved PARP. A significant increase in the cleaved PARP fragment indicates apoptosis.
Conclusion
This compound represents a promising therapeutic agent that leverages the PROTAC technology to induce the degradation of the BET family of proteins. Its ability to potently and catalytically eliminate BRD2, BRD3, and BRD4 leads to the effective suppression of critical cancer-driving pathways, including c-MYC and androgen receptor signaling. The in-depth technical information and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other targeted protein degraders.
References
- 1. pnas.org [pnas.org]
- 2. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PROTACs in the Management of Prostate Cancer [mdpi.com]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
The In Vivo Profile of ARV-771: A Technical Overview of Stability and Pharmacokinetics
For Immediate Release: December 4, 2025
This technical guide provides an in-depth analysis of the in vivo stability and pharmacokinetic properties of ARV-771, a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader. Developed using the Proteolysis-Targeting Chimera (PROTAC) technology, this compound is engineered to induce the degradation of BRD2, BRD3, and BRD4 proteins, which are critical regulators of oncogene transcription. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on the preclinical characteristics of this compound.
Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing the BET protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules, leading to a profound and sustained downstream effect, most notably the suppression of the key oncogene c-MYC.[][4]
In Vivo Pharmacokinetics
The pharmacokinetic (PK) profile of this compound has been characterized in mice, demonstrating properties suitable for in vivo studies.[5] Following both intravenous and subcutaneous administration, the compound achieves plasma concentrations sufficient to engage the target and elicit a pharmacodynamic response.[4][6]
Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for this compound in mice is presented below. The data originates from studies involving a single dose administration.
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cmax | Subcutaneous (s.c.) | 10 | 1.73 | µM | [4] |
| Tmax | Subcutaneous (s.c.) | 10 | 1.0 | h | [4] |
| AUC | Subcutaneous (s.c.) | 10 | 7.3 | µM·h | [4] |
| Bioavailability (F) | Subcutaneous (s.c.) | 10 | ~100 | % | [4] |
| Clearance (CL) | Intravenous (i.v.) | 2 | 2.5 | L/h/kg | [4] |
| Volume of Distribution (Vss) | Intravenous (i.v.) | 2 | 5.28 | L/kg | [4] |
Table 1: Summary of this compound pharmacokinetic parameters in mice.
A single 10 mg/kg subcutaneous dose resulted in plasma drug levels remaining significantly above the predicted efficacious concentration (c-MYC IC90 of 100 nM) for a duration of 8 to 12 hours.[1][5]
Experimental Protocol: Pharmacokinetic Study
The following outlines a typical methodology for determining the pharmacokinetic profile of this compound in a preclinical setting.
-
Animal Model: Male CD-1 or Nu/Nu mice are typically used.[4][7]
-
Formulation & Dosing: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween80, and water) for subcutaneous or intravenous administration.
-
Blood Collection: Following a single dose, blood samples (approximately 50-100 µL) are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant like K2EDTA.
-
Plasma Processing: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[8][9] This typically involves a protein precipitation step followed by chromatographic separation and detection.[9]
-
Data Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters.
In Vivo Stability and Pharmacodynamics
The in vivo stability of this compound is intrinsically linked to its pharmacokinetic profile and its ability to exert a sustained pharmacodynamic (PD) effect. The molecule's design allows it to be sufficiently stable to reach its target tissue and induce degradation.
Pharmacodynamic Effect in Tumor Models
Studies in mouse xenograft models of castration-resistant prostate cancer (CRPC) demonstrate a strong correlation between this compound exposure and target degradation.[10]
| Animal Model | Dose (mg/kg) | Dosing Schedule | Timepoint | BRD4 Knockdown | c-MYC Knockdown | Reference |
| 22Rv1 Xenograft | 10 | Daily for 3 days | 8h post last dose | 37% | 76% | [1] |
| 22Rv1 Xenograft | 10 | Daily for 14 days | 8h post last dose | >80% | >80% | [1] |
Table 2: In Vivo Pharmacodynamic effects of this compound in a mouse tumor model.
At 8 hours following the final dose in a 14-day study, the plasma concentration of this compound was 1,200 ± 230 nM, which is substantially higher than its c-MYC IC90, consistent with the robust target protein knockdown observed.[1] This demonstrates that this compound maintains a stable and effective concentration in vivo to drive a durable biological response.
Experimental Protocol: Pharmacodynamic Study
-
Animal Model: Immune-deficient mice (e.g., Nu/Nu) are subcutaneously implanted with human cancer cells (e.g., 22Rv1).[4]
-
Treatment: Once tumors are established, mice are treated with this compound or vehicle control via subcutaneous injection according to the specified dosing schedule.[4]
-
Tissue Collection: At a predetermined time after the final dose (e.g., 8 hours), animals are euthanized. Tumors and plasma are harvested for analysis.[1][10]
-
Protein Analysis: Tumor tissues are homogenized to create lysates. The levels of BRD4, c-MYC, and other relevant proteins are quantified using standard techniques such as Western blotting or ELISA.[][7]
-
Data Analysis: Protein levels in the this compound-treated group are compared to the vehicle control group to determine the percentage of protein degradation.
Conclusion
This compound exhibits a favorable preclinical profile, characterized by excellent in vivo stability and pharmacokinetics that support robust and sustained target engagement. Its high subcutaneous bioavailability and ability to maintain plasma concentrations above the efficacious threshold lead to significant degradation of BET proteins and suppression of c-MYC in tumor models. The detailed methodologies and quantitative data presented herein provide a technical foundation for researchers investigating the therapeutic potential of BET protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
ARV-771 Induced Degradation of BET Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ARV-771, a potent, small-molecule pan-BET degrader utilizing Proteolysis Targeting Chimera (PROTAC) technology. This compound orchestrates the degradation of Bromodomain and Extra-Terminal (BET) family proteins—BRD2, BRD3, and BRD4—by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This targeted protein degradation leads to the suppression of critical oncogenic signaling pathways, notably c-MYC and androgen receptor (AR) signaling, culminating in cell cycle arrest and apoptosis in cancer cells. This document details the mechanism of action of this compound, presents its efficacy through collated quantitative data, outlines key experimental protocols for its evaluation, and provides visual representations of the associated biological pathways and experimental workflows.
Introduction to this compound and BET Protein Degradation
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in a variety of diseases, including cancer, where they often drive the expression of key oncogenes such as c-MYC.
Traditional BET inhibitors (BETi) function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin and thus inhibiting their transcriptional function. While effective to an extent, their mechanism is often associated with reversible binding and can lead to the accumulation of BET proteins, potentially compromising their long-term efficacy.
Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This tripartite assembly forms a ternary complex, bringing the BET protein in close proximity to the E3 ligase, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[3] This event-driven pharmacology allows for substoichiometric, catalytic activity and offers a more profound and sustained suppression of BET protein function.
Quantitative Data Presentation
The efficacy of this compound has been quantified across various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains
| Bromodomain | Binding Affinity (Kd) in nM |
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
Data sourced from multiple studies.[4][5]
Table 2: In Vitro Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
| Cell Line | DC50 (BET Degradation) | IC50 (c-MYC Suppression) |
| 22Rv1 | < 5 nM | < 1 nM |
| VCaP | < 5 nM | < 1 nM |
| LnCaP95 | < 5 nM | Not Reported |
DC50 is the concentration for 50% protein degradation. IC50 is the concentration for 50% inhibition.[3][6]
Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dose and Schedule | Outcome |
| This compound | 10 mg/kg, daily s.c. for 3 days | 37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue |
| This compound | 30 mg/kg, daily s.c. | Tumor regression |
Core Signaling Pathways and Mechanisms of Action
This compound's primary mechanism is the induced degradation of BET proteins. This action has significant downstream consequences on cellular signaling pathways that are critical for cancer cell proliferation and survival.
The PROTAC-Mediated Degradation Pathway
This compound facilitates the formation of a ternary complex between a BET protein and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin molecules to the BET protein, marking it for degradation by the 26S proteasome. The this compound molecule is then released to induce the degradation of another BET protein, acting in a catalytic manner.
Caption: Mechanism of this compound-induced BET protein degradation.
Downstream Signaling Consequences of BET Protein Degradation
The degradation of BET proteins by this compound leads to the transcriptional repression of key oncogenes. A primary target is the c-MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism. By degrading BRD4, which is essential for c-MYC transcription, this compound potently suppresses c-MYC expression at both the mRNA and protein levels.[6] This, in turn, leads to cell cycle arrest and apoptosis. Additionally, in prostate cancer models, this compound has been shown to suppress Androgen Receptor (AR) signaling.[3][6]
Caption: Key downstream effects of this compound-mediated BET degradation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Western Blotting for BET Protein Degradation and PARP Cleavage
This protocol is for assessing the degradation of BRD2, BRD3, and BRD4, and for detecting cleaved PARP as a marker of apoptosis.
-
Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of this compound for the specified duration (e.g., 16-24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against BRD2, BRD3, BRD4, PARP (recognizing both full-length and cleaved forms), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Experimental workflow for Western blotting.
c-MYC ELISA
This protocol quantifies cellular c-MYC protein levels following this compound treatment.
-
Cell Seeding and Treatment:
-
ELISA Procedure (example using a commercial kit):
-
Lyse the cells according to the ELISA kit manufacturer's instructions.
-
Add 100 µL of standards and cell lysates to the appropriate wells of the c-MYC antibody-coated plate.
-
Incubate for 2.5 hours at room temperature.
-
Wash the wells, then add 100 µL of biotinylated anti-c-MYC antibody and incubate for 1 hour.
-
Wash, then add 100 µL of HRP-conjugated streptavidin and incubate for 45 minutes.
-
Wash again, then add 100 µL of TMB substrate and incubate for 30 minutes in the dark.
-
Add 50 µL of stop solution and measure the absorbance at 450 nm.[11][12]
-
Calculate c-MYC concentrations based on the standard curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and viability based on ATP levels.
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as for the cell viability assay.
-
Treat with this compound for a specified time (e.g., 24 hours).[13]
-
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix briefly and incubate at room temperature for 1-2 hours.
-
Measure luminescence.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Conclusion
This compound represents a significant advancement in the targeting of BET proteins for therapeutic intervention, particularly in oncology. Its PROTAC-mediated degradation mechanism offers distinct advantages over traditional inhibition, leading to a more profound and durable suppression of BET protein function. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and develop this promising class of targeted protein degraders. The continued exploration of this compound and other BET degraders holds great promise for the treatment of various malignancies, including castration-resistant prostate cancer.
References
- 1. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. raybiotech.com [raybiotech.com]
- 13. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Von Hippel-Lindau (VHL) E3 Ligase in the Function of ARV-771: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARV-771 is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade Bromodomain and Extra-Terminal (BET) proteins, which are critical regulators of gene transcription implicated in various cancers. The efficacy of this compound is fundamentally dependent on its ability to hijack the cellular ubiquitin-proteasome system. This guide provides an in-depth technical overview of the essential role of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of this compound. We will explore the formation of the ternary complex, the subsequent ubiquitination and degradation of BET proteins, and the downstream cellular consequences. This document consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation has emerged as a transformative therapeutic modality with the potential to address protein targets previously considered "undruggable." PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a potent and specific BET degrader.[1] It is composed of a ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), a linker, and a ligand that recruits the VHL E3 ligase.[2] By inducing the degradation of BET proteins, this compound effectively downregulates the expression of key oncogenes, such as c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
The Central Role of VHL E3 Ligase in this compound's Mechanism of Action
The function of this compound is inextricably linked to the VHL E3 ligase complex. The VHL protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL) E3 ubiquitin ligase complex. The mechanism of this compound can be dissected into the following key steps:
-
Ternary Complex Formation: this compound first binds to both a BET protein (e.g., BRD4) and the VHL E3 ligase simultaneously, forming a transient ternary complex (BRD4-ARV-771-VHL).[5] The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination of the Target Protein: The proximity induced by the ternary complex allows the E2 ubiquitin-conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the BET protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated BET protein is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. This compound is then released and can engage in another cycle of degradation, acting in a catalytic manner.[6]
The dependence of this compound on VHL has been experimentally demonstrated. Co-treatment with a VHL ligand competitively inhibits this compound-mediated degradation of BET proteins.[7][8] Furthermore, genetic knockout of VHL renders cells resistant to the effects of this compound.[9]
Signaling Pathway of this compound Action
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ARV-771 on c-MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ARV-771, a Bromodomain and Extra-Terminal domain (BET) protein degrader, on the expression levels of the c-MYC oncogene. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins, leading to potent and sustained downregulation of c-MYC, a key driver in various malignancies. This document summarizes key quantitative data, details common experimental protocols for assessing c-MYC expression, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Degradation of BET Proteins
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. Since BET proteins are critical readers of acetylated histones and play a pivotal role in the transcriptional activation of key oncogenes, including c-MYC, their degradation leads to a rapid and profound suppression of c-MYC transcription and subsequent protein expression.[1][2][3]
Quantitative Effects of this compound on c-MYC Expression
This compound has demonstrated robust and superior activity in reducing c-MYC levels compared to traditional BET inhibitors in various cancer models. The following table summarizes key quantitative findings from preclinical studies.
| Cell Line/Model | This compound Concentration | Treatment Duration | Effect on c-MYC mRNA Levels | Effect on c-MYC Protein Levels | Reference |
| 22Rv1 (Castration-Resistant Prostate Cancer) | 10 mg/kg (in vivo) | 3 days | Not Specified | 76% down-regulation | [4][5] |
| 22Rv1 (Castration-Resistant Prostate Cancer) | 10 mg/kg (in vivo) | 14 days | Not Specified | >80% knockdown | [4] |
| VCaP (Castration-Resistant Prostate Cancer) | 1 µM | 16 hours | Significant suppression | Significant suppression | [5] |
| LnCaP95 (Castration-Resistant Prostate Cancer) | 1 µM | 16 hours | Significant suppression | Significant suppression | [5] |
| sAML (Secondary Acute Myeloid Leukemia) cells | Equimolar to OTX015 | Not Specified | More robust and sustained depletion than OTX015 | More robust and sustained depletion than OTX015 | [1] |
| Mantle Cell Lymphoma (MCL) cells | Not Specified | Not Specified | Depletion | Depletion | [3] |
| Neuroblastoma cells | Not Specified | Not Specified | Suppression | Suppression | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound mediated degradation of BET proteins and subsequent downregulation of c-MYC.
Caption: Experimental workflow for assessing the effect of this compound on c-MYC expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to quantify the effect of this compound on c-MYC expression, based on standard laboratory practices and methodologies implied in the cited literature.
Western Blotting for c-MYC and BRD4 Protein Levels
This protocol allows for the semi-quantitative assessment of protein levels.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-MYC and BRD4 (at dilutions recommended by the manufacturer) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 4.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Band intensity can be quantified using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR) for c-MYC mRNA Levels
This protocol quantifies the amount of specific mRNA transcripts.[2][5]
-
RNA Extraction:
-
Following this compound treatment, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for c-MYC, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in c-MYC mRNA expression in this compound-treated samples compared to vehicle-treated controls.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for c-MYC Protein Quantification
ELISA provides a quantitative measure of protein concentration in a sample.[5]
-
Sample Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol (steps 1.1-1.5).
-
Determine the total protein concentration of the lysates.
-
-
ELISA Procedure:
-
Use a commercially available c-MYC ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for c-MYC.
-
Add diluted cell lysates and standards to the wells and incubate.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody, often conjugated to an enzyme like HRP.
-
Wash the wells again.
-
Add the enzyme substrate, which will produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of c-MYC in the cell lysates by interpolating their absorbance values on the standard curve.
-
Normalize the c-MYC concentration to the total protein concentration of the lysate to compare levels between different treatment conditions.
-
By employing these methodologies, researchers can robustly and quantitatively assess the potent c-MYC-suppressive effects of this compound, furthering our understanding of its therapeutic potential in c-MYC-driven cancers.
References
- 1. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Pan-BET Degradation by Arv-771: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arv-771 is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader developed using Proteolysis-Targeting Chimera (PROTAC) technology. Unlike traditional BET inhibitors that merely block the function of BET proteins, this compound facilitates their complete and efficient removal from the cell. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying biological processes. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and chemical biology who are investigating targeted protein degradation.
Introduction: The Emergence of BET Degraders
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer. While BET inhibitors have shown promise, their efficacy can be limited by transient target engagement and the potential for drug resistance. PROTACs like this compound represent a paradigm shift, offering a catalytic mode of action that leads to the sustained downstream effects of protein removal.
This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This elegant design hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively tag BET proteins for degradation.
Quantitative Efficacy of this compound
The potency and efficacy of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinities and degradation capabilities.
Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains
| Target Bromodomain | Binding Affinity (Kd) in nM |
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
| (Data sourced from multiple studies, including references[2][3]) |
Table 2: In Vitro Degradation and Functional Inhibition
| Parameter | Cell Line(s) | Value |
| DC50 (BET Protein Degradation) | 22Rv1, VCaP, LnCaP95 | < 5 nM[4][5][6] |
| IC50 (c-MYC Protein Depletion) | 22Rv1 | < 1 nM[4][5][6] |
| Antiproliferative IC50 | HN30 | ~70 nM[7] |
| HN30R | ~70 nM[7] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Key Findings |
| 22Rv1 Tumor Xenografts (Nu/Nu mice) | 10 mg/kg, daily subcutaneous injections for 3 days | 37% down-regulation of BRD4, 76% down-regulation of c-MYC in tumor tissue.[7] |
| 22Rv1 Tumor Xenografts (Nu/Nu mice) | 10 mg/kg, daily subcutaneous injections for 14 days | >80% knockdown of both BRD4 and c-MYC in tumors.[7] |
| VCaP Tumor Model | Not specified | 60% tumor growth inhibition.[8] |
| 22Rv1 Mouse Xenograft Model | 30 mg/kg per day, subcutaneous | Induced tumor regression.[9] |
Mechanism of Action: A Visual Guide
The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows associated with this compound.
Caption: Mechanism of this compound-mediated BET protein degradation.
Caption: Key signaling pathways affected by this compound.
Caption: Experimental workflow for assessing protein degradation.
Detailed Experimental Protocols
A thorough understanding of the methods used to characterize this compound is crucial for reproducing and building upon existing research.
Cell Culture and Treatment
-
Cell Lines: Castration-resistant prostate cancer (CRPC) cell lines such as 22Rv1, VCaP, and LnCaP95 are commonly used.[4][5][6] Hepatocellular carcinoma (HCC) cell lines like HepG2 and Hep3B have also been investigated.[10]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 for CRPC cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is typically dissolved in DMSO to create a stock solution.[3] For experiments, cells are seeded and allowed to adhere overnight before being treated with serially diluted concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 16, 24, 48, or 72 hours).[2][4][10]
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of target proteins.[11]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit to ensure equal loading.[11]
-
Sample Preparation: Lysates are normalized for protein concentration, mixed with Laemmli sample buffer, and boiled at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
The membrane is incubated with primary antibodies against the target proteins (e.g., anti-BRD2, -BRD3, -BRD4) and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.[11]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate and an imaging system.[11] Band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[11]
c-MYC and Androgen Receptor (AR) ELISA
-
Protocol: Cells are seeded in multi-well plates (e.g., 30,000 cells/well for 22Rv1) and treated with a serial dilution of this compound.[2] Following treatment, cell lysates are prepared and the levels of c-MYC or AR protein are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Cell Proliferation Assay
-
Protocol: To assess the antiproliferative effects, cells (e.g., 5,000 cells/well for 22Rv1) are dosed with a 10-point, 1:3 serial dilution of this compound for 72 hours.[2][3] Cell viability is then measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
Quantitative Real-Time PCR (qPCR)
-
Protocol: To determine if protein degradation affects mRNA levels, total RNA is extracted from treated and control cells. cDNA is synthesized via reverse transcription. qPCR is then performed using primers specific for target genes (e.g., c-MYC, FL-AR, AR-V7) and a housekeeping gene for normalization.[4][12] This helps to confirm that the reduction in protein levels is due to degradation and not transcriptional repression.[13]
Downstream Cellular Consequences of BET Degradation
The degradation of BET proteins by this compound leads to profound effects on cellular signaling and function, particularly in cancer cells.
-
Suppression of Oncogenic Transcription: By removing BRD4 from chromatin, this compound leads to the downregulation of key oncogenes that are dependent on BET proteins for their expression, most notably c-MYC.[4][5][6] This suppression occurs at both the mRNA and protein levels.[4]
-
Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer models, this compound treatment results in the suppression of both full-length AR (FL-AR) and AR splice variants (like AR-V7) at the transcript level.[4][14] This dual action is a significant advantage over traditional BET inhibitors, which do not typically affect FL-AR levels.[4]
-
Induction of Apoptosis: The depletion of pro-survival proteins like c-MYC and Bcl-2, coupled with the disruption of AR signaling, leads to the induction of apoptosis.[2][10] This is evidenced by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5][9]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, contributing to its antiproliferative effects.[10] In HCC cells, this was associated with reduced protein levels of CDK4/6 and Cyclin D1, and an increase in the cell cycle inhibitor p27.[10]
Conclusion
This compound stands out as a highly potent and effective pan-BET degrader with a well-defined mechanism of action. By hijacking the VHL E3 ligase to induce the proteasomal degradation of BRD2, BRD3, and BRD4, it achieves a more profound and sustained inhibition of BET-dependent pathways than traditional inhibitors. Its ability to downregulate both c-MYC and the androgen receptor signaling axis underscores its therapeutic potential, particularly in malignancies like castration-resistant prostate cancer. The data and protocols presented in this guide offer a foundational resource for the continued investigation and development of BET-degrading therapeutics.
References
- 1. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of ARV-771: A Pioneering BET-Degrading PROTAC
New Haven, CT - ARV-771, a potent and selective pan-BET (Bromodomain and Extra-Terminal) protein degrader, emerged from the pioneering work on Proteolysis Targeting Chimeras (PROTACs) by Arvinas, Inc. While it did not proceed to clinical trials, its development was a seminal step in validating the therapeutic potential of targeted protein degradation for solid tumors, particularly castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.
Introduction to this compound and the PROTAC Technology
This compound is a heterobifunctional small molecule designed to hijack the body's natural protein disposal system to selectively eliminate BET proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in the progression of various cancers.[1][2] The molecule consists of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This ternary complex formation facilitates the ubiquitination of BET proteins, marking them for degradation by the proteasome.[3] This "event-driven" pharmacology contrasts with traditional inhibitors that require sustained occupancy of the target protein's active site.[5]
Discovery and Optimization
The development of this compound was a result of strategic lead optimization to generate a PROTAC with favorable properties for in vivo studies.[4] Researchers at Arvinas and Yale University, led by Dr. Craig Crews, engineered this compound by conjugating a triazolo-diazepine acetamide (B32628) BET-binding moiety, derived from known BET inhibitors, to a VHL E3 ligase-binding ligand.[4] A key aspect of this process involved refining the linker length and composition to optimize the formation and stability of the ternary complex.[6]
As a crucial negative control, a diastereomer of this compound, named ARV-766, was synthesized. ARV-766 has an opposite configuration at the hydroxyproline (B1673980) in the VHL-binding motif, rendering it unable to bind to VHL and thus incapable of inducing BET protein degradation.[4] This allowed for rigorous validation of the PROTAC-mediated mechanism of action in preclinical experiments.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound is a prime example of targeted protein degradation. By bringing a BET protein and the VHL E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the BET protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BET protein into smaller peptides. The this compound molecule is then released and can catalytically induce the degradation of multiple BET protein molecules.
Preclinical Efficacy of this compound
Extensive preclinical studies demonstrated the potent and superior activity of this compound compared to traditional BET inhibitors in various cancer models.
In Vitro Activity
This compound demonstrated potent degradation of BRD2, BRD3, and BRD4 in multiple CRPC cell lines, including 22Rv1, VCaP, and LnCaP95, with a 50% degradation concentration (DC50) of less than 5 nM.[4][6] This degradation of BET proteins led to a significant downstream effect on the expression of the oncogene c-MYC, a known target of BET proteins, with a 50% inhibitory concentration (IC50) for c-MYC depletion of less than 1 nM.[4] In comparative studies, this compound was found to be 10- to 500-fold more potent at inducing apoptosis in CRPC cell lines than the BET inhibitors JQ-1 and OTX015.[2]
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | |||
| BRD2 (BD1) | - | 34 nM | [7] |
| BRD2 (BD2) | - | 4.7 nM | [7] |
| BRD3 (BD1) | - | 8.3 nM | [7] |
| BRD3 (BD2) | - | 7.6 nM | [7] |
| BRD4 (BD1) | - | 9.6 nM | [7] |
| BRD4 (BD2) | - | 7.6 nM | [7] |
| Degradation (DC50) | |||
| BRD2/3/4 | 22Rv1, VCaP, LnCaP95 | < 5 nM | [4][6] |
| BRD2/3/4 | 22Rv1 | < 1 nM | [1] |
| Functional Inhibition (IC50) | |||
| c-MYC Depletion | 22Rv1 | < 1 nM | [4] |
In Vivo Efficacy
The promising in vitro results were translated into significant in vivo activity in mouse xenograft models of CRPC. Subcutaneous administration of this compound led to a dose-dependent decrease in tumor size in 22Rv1 xenografts.[4] Notably, at a dose of 30 mg/kg, this compound induced tumor regression, a significant improvement over the tumor growth inhibition observed with the BET inhibitor OTX015.[4] In these in vivo models, this compound treatment also resulted in the downregulation of BRD4 and c-MYC in tumor tissues.[8] Furthermore, this compound demonstrated efficacy in models of acute myeloid leukemia (AML), significantly reducing leukemia growth and improving survival in mice engrafted with sAML cells.
| Animal Model | Treatment | Outcome | Reference |
| 22Rv1 CRPC Xenograft | 10 mg/kg this compound (s.c., daily) | 37% BRD4 and 76% c-MYC downregulation in tumor | [8] |
| 22Rv1 CRPC Xenograft | 30 mg/kg this compound (s.c., daily) | Tumor regression | [4] |
| VCaP CRPC Xenograft | Intermittent dosing | Tumor growth inhibition | [4] |
| sAML Xenograft | This compound | Reduced leukemia growth and improved survival |
Experimental Protocols
Cell Lines and Reagents
The primary cell lines used in the preclinical evaluation of this compound were the human CRPC cell lines 22Rv1, VCaP, and LnCaP95, obtained from ATCC and academic collaborators.[1] The BET inhibitors JQ-1 and OTX015 were used as comparator compounds.[2]
Western Blotting for Protein Degradation
To assess the degradation of BET proteins, CRPC cells were treated with varying concentrations of this compound for 16 hours.[4] Cell lysates were then subjected to SDS-PAGE and transferred to membranes for immunoblotting with antibodies specific for BRD2, BRD3, and BRD4. The proteasome inhibitor carfilzomib (B1684676) and an excess of the VHL ligand were used to confirm that the degradation was proteasome- and VHL-dependent.[4]
c-MYC ELISA
The downstream effect of BET protein degradation on c-MYC levels was quantified using an enzyme-linked immunosorbent assay (ELISA). 22Rv1 cells were seeded in 96-well plates and treated with a serial dilution of this compound for 16 hours.[4] Cellular c-MYC levels were then measured according to the ELISA kit manufacturer's instructions.
Animal Studies
For in vivo efficacy studies, male immunodeficient mice were implanted with 22Rv1 or VCaP tumor cells.[4] Once tumors reached a specified volume, the mice were treated with this compound, ARV-766 (negative control), or vehicle via subcutaneous injection. Tumor volume and body weight were monitored throughout the study. At the end of the treatment period, tumors were harvested for pharmacodynamic analysis of BRD4 and c-MYC levels by western blot.[8]
Development History and Legacy of this compound
The publication of the preclinical data for this compound in 2016 marked a significant milestone for Arvinas and the field of targeted protein degradation, as it was the first demonstration of in vivo efficacy for a PROTAC in a solid tumor model.[2][7] The robust anti-tumor activity of this compound in preclinical models of CRPC and AML validated the therapeutic potential of BET protein degradation.[2]
Despite its preclinical success, this compound did not advance into clinical trials. The strategic decisions of pharmaceutical development often involve prioritizing candidates with the most optimal overall profile, including pharmacokinetics, safety, and synthetic accessibility. While the specific reasons for the discontinuation of this compound's progression are not publicly detailed, its development provided crucial proof-of-concept and likely informed the design of next-generation BET degraders and other PROTACs in Arvinas's pipeline. The learnings from the this compound program have been instrumental in the successful advancement of other Arvinas candidates into the clinic, such as ARV-110 (androgen receptor degrader) and ARV-471 (estrogen receptor degrader).[5][9]
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. pnas.org [pnas.org]
- 5. youtube.com [youtube.com]
- 6. Arvinas to present preclinical data for PROTAC BCL6 degrader & ARV-393 at 2025 AACR annual meeting in Chicago [pharmabiz.com]
- 7. Arvinas Publishes First Peer-Reviewed, In Vivo Data from its Proprietary PROTAC Technology [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. arvinas.com [arvinas.com]
The Cellular Journey of a BET Degrader: An In-depth Technical Guide to the Uptake and Distribution of Arv-771
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to induce the outright degradation of target proteins. Arv-771, a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader, exemplifies the promise of this technology.[1][2][3] It is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to eliminate BET proteins (BRD2, BRD3, and BRD4), which are critical epigenetic readers implicated in the transcriptional regulation of key oncogenes like c-MYC.[4] This guide provides a comprehensive technical overview of the cellular uptake, distribution, and target engagement of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates by forming a ternary complex, simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[4] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules, leading to potent and sustained downstream effects, including the suppression of Androgen Receptor (AR) signaling and the induction of apoptosis in cancer cells.[1][2][5]
Caption: Mechanism of this compound-induced BET protein degradation.
Cellular Uptake and Permeability
A significant challenge for PROTACs is their large molecular weight and polar surface area, which can hinder their ability to cross the cell membrane.[7][8] While detailed studies on the specific transporters involved in this compound uptake are limited, its potent cellular activity suggests it achieves sufficient intracellular concentrations. However, its cellular permeability is noted to be lower than that of smaller BET inhibitors like JQ-1.[9][10] The remarkable potency of this compound is attributed to its catalytic mode of action, which compensates for potentially lower uptake.[9][10] Strategies to enhance cellular entry, such as conjugation to cell-penetrating moieties or receptor ligands (e.g., folate), have been explored to improve cancer cell-specific uptake.[11][12]
Table 1: Physicochemical and Permeability Properties of this compound
| Property | Value | Cell Line/Assay | Reference |
| Molecular Weight | 986.65 g/mol | - | [5] |
| Aqueous Solubility (PBS) | 17.8 µM | - | [9] |
| PAMPA Permeability | 0.2-0.3 (x 10⁻⁶ cm/s) | PAMPA Assay | [12] |
| Permeability (A to B) | 0.09 x 10⁻⁶ cm/s | MDCK-MDR1 | [9] |
| Permeability (B to A) | 1.61 x 10⁻⁶ cm/s | MDCK-MDR1 | [9] |
| Efflux Ratio | 87.62 ± 1.51 | Caco-2 | [13] |
Quantitative Analysis of Cellular Activity
This compound demonstrates potent and rapid degradation of BET proteins across various cancer cell lines, particularly in models of castration-resistant prostate cancer (CRPC).
Table 2: In Vitro Degradation and Potency of this compound
| Parameter | Value | Cell Line | Comments | Reference |
| DC₅₀ (BRD2/3/4) | < 1 nM | 22Rv1 (CRPC) | Concentration for 50% protein degradation. | [1][5] |
| DC₅₀ (BRD2/3/4) | < 5 nM | 22Rv1, VCaP, LnCaP95 (CRPC) | Potent degradation confirmed across multiple lines. | [6][10][14] |
| IC₅₀ (c-MYC) | < 1 nM | 22Rv1 (CRPC) | Concentration for 50% inhibition of c-MYC protein. | [10] |
| IC₅₀ (Proliferation) | ~10-500x more potent than BET inhibitors | 22Rv1, VCaP, LnCaP95 (CRPC) | Significantly more potent than JQ-1 or OTX015. | [1] |
Table 3: Binding Affinities (Kd) of this compound for BET Bromodomains
| Target Bromodomain | Kd (nM) | Reference |
| BRD2 (BD1) | 34 | [3][14] |
| BRD2 (BD2) | 4.7 | [3][14] |
| BRD3 (BD1) | 8.3 | [3][14] |
| BRD3 (BD2) | 7.6 | [3][14] |
| BRD4 (BD1) | 9.6 | [3][14] |
| BRD4 (BD2) | 7.6 | [3][14] |
Intracellular Distribution and In Vivo Efficacy
Upon entering the cell, this compound distributes within the cytoplasm and nucleus to engage its targets. In preclinical in vivo models, subcutaneous administration of this compound leads to significant tumor regression.[1][6] Pharmacokinetic analysis shows that a 10 mg/kg subcutaneous dose in mice achieves plasma concentrations well above the efficacious concentration required for c-MYC suppression for at least 8-12 hours.[9][15] This sustained exposure allows for robust pharmacodynamic effects within the tumor tissue, including marked downregulation of both BRD4 and c-MYC.[1][15]
Table 4: In Vivo Pharmacodynamics of this compound in 22Rv1 Tumor Xenografts
| Dose & Schedule | Target | % Downregulation in Tumor | Time Point | Reference |
| 10 mg/kg, daily, 3 days | BRD4 | 37% | 8h post last dose | [9][15] |
| 10 mg/kg, daily, 3 days | c-MYC | 76% | 8h post last dose | [9][15] |
| 10 mg/kg, daily, 14 days | BRD4 | >80% | 8h post last dose | [15] |
| 10 mg/kg, daily, 14 days | c-MYC | >80% | 8h post last dose | [15] |
| 30 mg/kg, daily | Tumor Growth | Induces regression | - | [6] |
Experimental Protocols
Accurate assessment of this compound's cellular activity requires robust experimental design. Below are detailed methodologies for key assays.
Caption: General experimental workflow for assessing this compound activity.
Western Blotting for BET Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1, HepG2) at an appropriate density. After 24 hours, treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or vehicle (DMSO) for a specified time (e.g., 8, 16, or 24 hours).[10][16][17]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin).[16]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in 96-well plates.[3]
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound for 72 hours.[3][9]
-
Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT). Measure luminescence or absorbance according to the manufacturer's protocol.
-
Analysis: Normalize data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression analysis.
Quantitative PCR (qPCR) for Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 16 hours).[9][10] Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., c-MYC, FL-AR, AR-V7) and a housekeeping gene (e.g., GAPDH) for normalization.[9]
-
Analysis: Calculate relative mRNA expression using the ΔΔCt method.
In Vivo Xenograft Study
-
Tumor Implantation: Implant cancer cells (e.g., 22Rv1) subcutaneously into immunocompromised mice (e.g., Nu/Nu mice).[1]
-
Treatment: Once tumors reach a specified volume, randomize mice into treatment groups. Administer this compound (e.g., 10 or 30 mg/kg) or vehicle via subcutaneous injection daily.[1][6]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), harvest tumors and plasma 8 hours after the final dose.[1][15] Analyze tumor lysates by Western blot or ELISA for BRD4 and c-MYC levels. Analyze plasma for this compound concentration via LC-MS/MS.[1]
Conclusion
This compound is a highly potent BET protein degrader that effectively enters cancer cells and induces the degradation of BRD2, BRD3, and BRD4. Despite its large size, which presents inherent permeability challenges, its catalytic mechanism of action allows it to exert profound anti-proliferative and pro-apoptotic effects at nanomolar concentrations. In vivo, this compound demonstrates favorable pharmacokinetics and robust pharmacodynamic effects in tumor tissues, leading to significant tumor regression in preclinical models. The data and protocols presented herein provide a comprehensive guide for researchers investigating the cellular dynamics and therapeutic potential of this compound and other PROTAC molecules.
References
- 1. pnas.org [pnas.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Reductively activated CPP–PROTAC nanocomplexes enhance target degradation via efficient cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aragen.com [aragen.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ARV-771 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-771 is a potent and selective small molecule that belongs to the class of Proteolysis Targeting Chimeras (PROTACs). It is a pan-BET (Bromodomain and Extra-Terminal domain) protein degrader, specifically targeting BRD2, BRD3, and BRD4 for ubiquitination and subsequent proteasomal degradation.[1][2] By removing these epigenetic reader proteins, this compound disrupts key transcriptional programs involved in cancer cell proliferation and survival, making it a promising therapeutic agent, particularly in castration-resistant prostate cancer (CRPC) and other malignancies.[2][3][4] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its biological activity.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins.[5] This dual binding brings the BET protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. This targeted degradation leads to the downregulation of critical oncogenes, such as c-MYC, and the suppression of signaling pathways, including the Androgen Receptor (AR) pathway, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3][6]
Data Presentation
In Vitro Efficacy of this compound
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | 22Rv1 (CRPC) | < 1 | ~10 | [7] |
| This compound | VCaP (CRPC) | < 5 | - | [7] |
| This compound | LnCaP95 (CRPC) | < 5 | - | [7] |
| This compound | HepG2 (HCC) | - | ~250 | [2] |
| This compound | Hep3B (HCC) | - | ~250 | [2] |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition of cell proliferation.
Binding Affinity (Kd) of this compound for BET Bromodomains
| Target | Kd (nM) |
| BRD2(1) | 34 |
| BRD2(2) | 4.7 |
| BRD3(1) | 8.3 |
| BRD3(2) | 7.6 |
| BRD4(1) | 9.6 |
| BRD4(2) | 7.6 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: ARV-771 for 22Rv1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology. It induces the degradation of BET proteins BRD2, BRD3, and BRD4 by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In castration-resistant prostate cancer (CRPC) cell lines, such as 22Rv1, this compound has demonstrated superior efficacy compared to BET inhibitors.[2] It not only leads to the suppression of key oncogenic drivers like c-MYC but also impacts androgen receptor (AR) signaling, inducing apoptosis and tumor regression in preclinical models.[3][4] These application notes provide recommended concentrations, detailed experimental protocols, and a summary of the quantitative effects of this compound on 22Rv1 cells.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound in 22Rv1 cells.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in 22Rv1 Cells
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4 Degradation) | < 5 nM | 22Rv1 | [1][5] |
| IC50 (c-MYC Suppression) | < 1 nM | 22Rv1 | [1][5] |
| IC50 (Anti-proliferation, 72h) | Potent (specific value not stated) | 22Rv1 | [3] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Apoptotic Effects of this compound in 22Rv1 Cells
| Assay | Treatment Time | Observation | Reference |
| Caspase Activation | 24 h | Significant activation | [3] |
| PARP Cleavage | 16-24 h | Significant cleavage | [1][4] |
Signaling Pathway
This compound functions by inducing the degradation of BET proteins, which are critical readers of histone acetylation marks and regulators of gene transcription. This degradation leads to the downregulation of key target genes, including the oncogene c-MYC and components of the androgen receptor signaling pathway.
Caption: Mechanism of action of this compound leading to BET protein degradation and downstream effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on 22Rv1 cells.
Cell Culture
22Rv1 cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTS/MTT)
This protocol is adapted from methodologies described for assessing the anti-proliferative effects of this compound.[3][6]
Caption: Workflow for assessing cell proliferation using MTS/MTT assay.
Materials:
-
22Rv1 cells
-
Complete growth medium (RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells per well in 75 µL of complete growth medium.[3]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 300 nM final concentration) is recommended.[3] The final DMSO concentration should be kept below 0.1%.
-
Add 25 µL of the diluted this compound to the respective wells.[3] Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for 72 hours at 37°C.[3]
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the drug concentration.
Apoptosis Assay (Caspase Activity)
This protocol is based on the methods used to demonstrate this compound-induced apoptosis.[3]
Materials:
-
22Rv1 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit
Procedure:
-
Seed 22Rv1 cells in a 96-well white-walled plate at a density of 5,000 cells per well in 75 µL of complete growth medium.[4]
-
Incubate the plate overnight at 37°C.
-
Dose the cells with a serial dilution of this compound (e.g., starting at 300 nM) and a vehicle control.[4]
-
Incubate the plate for 24 hours at 37°C.[3]
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Western Blotting for Protein Degradation
This protocol allows for the visualization and quantification of BET protein degradation.
Materials:
-
22Rv1 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed 22Rv1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 16-24 hours.[2][3]
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Conclusion
This compound is a highly effective BET degrader in 22Rv1 castration-resistant prostate cancer cells. The recommended concentration range for in vitro studies is in the low nanomolar range, with a DC50 for BRD4 degradation below 5 nM and an IC50 for c-MYC suppression under 1 nM.[1][5] The provided protocols offer a starting point for researchers to investigate the cellular and molecular effects of this compound in 22Rv1 and other relevant cell models. Careful dose-response and time-course experiments are recommended to determine the optimal conditions for specific experimental endpoints.
References
- 1. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of ARV-771 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology. It effectively induces the degradation of BRD2, BRD3, and BRD4 proteins.[1][2] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid and has a molecular weight of approximately 986.6 g/mol .[1] It is sparingly soluble in aqueous buffers but exhibits good solubility in several organic solvents.[1] For most biological experiments, a concentrated stock solution is prepared in an organic solvent, which is then further diluted in aqueous media or cell culture medium to the desired final concentration.
Data Presentation: this compound Solubility and Storage
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Solvent/Condition | Source |
| Solubility in Organic Solvents | |||
| ~100 mg/mL (101.35 mM) | DMSO (fresh, non-hygroscopic) | [3] | |
| ~98.67 mg/mL (100 mM) | DMSO | [2] | |
| ~20 mg/mL | Dimethyl formamide (B127407) (DMF) | [1] | |
| ~15 mg/mL | DMSO | [1] | |
| ~10 mg/mL | Ethanol | [1] | |
| Solubility in Aqueous Buffers | ~0.14 mg/mL | 1:6 solution of DMF:PBS (pH 7.2) | [1] |
| Storage of Solid Compound | ≥ 4 years | -20°C | [1] |
| 3 years | -20°C | [3] | |
| Storage of Stock Solutions in Solvent | 1 year | -80°C | [3] |
| 2 years | -80°C | [4] | |
| 1 month | -20°C | [3] | |
| Storage of Aqueous Solutions | Not recommended for more than one day | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a commonly used solvent for in vitro studies.
Materials:
-
This compound crystalline solid
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
(Optional) Sonication bath
Procedure:
-
Equilibrate this compound: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.87 mg of this compound (based on a molecular weight of 986.6 g/mol ).
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound solid. It is crucial to use fresh DMSO as absorbed moisture can reduce the solubility of this compound.[3]
-
Dissolve: Vortex the solution thoroughly to dissolve the compound. If necessary, sonication can be used to aid dissolution.[5]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1-2 years) or at -20°C for shorter-term storage (up to 1 month).[3][4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for in vitro assays range from nanomolar to low micromolar concentrations.[6][7] For example, to prepare a 10 µM working solution, you can dilute the 10 mM stock solution 1:1000 in cell culture medium.
-
Final Dilution: Add the diluted this compound to your cell culture plates. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately and not to store them for more than one day.[1]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines, particularly regarding the use of appropriate solvents and proper storage conditions, is essential for maintaining the stability and activity of the compound, thereby ensuring the reliability of experimental outcomes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 6. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for ARV-771 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of ARV-771, a proteolysis-targeting chimera (PROTAC) BET degrader, in mouse xenograft models, particularly those for castration-resistant prostate cancer (CRPC). The following protocols and data are compiled from preclinical studies to serve as a detailed resource for designing and executing in vivo efficacy studies.
Mechanism of Action
This compound is a heterobifunctional molecule that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins, including BRD2, BRD3, and BRD4.[1][2] It functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[5] The degradation of BET proteins, which are critical readers of acetylated lysine (B10760008) residues on histones and transcription factors, leads to the suppression of key oncogenic signaling pathways, notably those driven by c-MYC and the androgen receptor (AR).[4][6] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[7]
Signaling Pathway of this compound
Caption: this compound mediated BET protein degradation pathway.
Data Presentation: this compound Dosing and Efficacy in Mouse Xenograft Models
The following tables summarize quantitative data from various studies on the administration and efficacy of this compound in different mouse xenograft models.
| Cell Line | Tumor Type | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Outcome |
| 22Rv1 | Castration-Resistant Prostate Cancer | Nu/Nu | 10 mg/kg | Subcutaneous | Daily for 3 days | 37% BRD4 and 76% c-MYC downregulation in tumor tissue.[3][8] |
| 22Rv1 | Castration-Resistant Prostate Cancer | Nu/Nu | 30 mg/kg | Subcutaneous | Daily | Induced tumor regression.[3] |
| 22Rv1 | Castration-Resistant Prostate Cancer | Nu/Nu | 10 mg/kg | Subcutaneous | Daily for 14 days | Marked downregulation of AR-V7 in tumors.[8] |
| VCaP | Castration-Resistant Prostate Cancer | CB17 SCID | 30 mg/kg | Subcutaneous | Intermittent (Q3D or 3 days on/4 days off) for 16 days | 60% tumor growth inhibition. |
| HepG2 | Hepatocellular Carcinoma | Nude | 20 mg/kg | Subcutaneous | Every other day for 25 days | Significant reduction in tumor volume and weight. |
| Parameter | 22Rv1 Xenograft Model (10 mg/kg, daily, 14 days) | VCaP Xenograft Model (30 mg/kg, intermittent) |
| BRD4 Downregulation | >80% knockdown at 8h post-last dose.[3] | Pharmacodynamic depletion of BRD4.[4] |
| c-MYC Suppression | >80% knockdown at 8h post-last dose.[3] | Pharmacodynamic suppression of c-MYC.[4] |
| AR-V7 Downregulation | Marked downregulation.[8] | Not Reported |
| Serum PSA Levels | Not Reported | Suppression of PSA levels.[4] |
| Tumor Growth Inhibition | Dose-dependent TGI.[3] | 60% TGI. |
Experimental Protocols
Experimental Workflow for a Typical In Vivo Efficacy Study
Caption: General experimental workflow for this compound in vivo studies.
Cell Culture and Xenograft Implantation
Materials:
-
CRPC cell lines (e.g., 22Rv1, VCaP)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., Nu/Nu, CB17 SCID)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture cancer cells according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor formation. Tumor growth can be measured using calipers, and tumor volume calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Preparation of this compound Formulation for Subcutaneous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or ddH₂O
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare the final formulation, follow the sequential addition of solvents. For a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline: a. In a sterile tube, add the required volume of the this compound DMSO stock solution. b. Add PEG300 and vortex until the solution is clear. c. Add Tween 80 and vortex until the solution is clear. d. Finally, add the sterile saline or ddH₂O and vortex thoroughly to ensure a homogenous suspension.
-
The final concentration of this compound should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume (typically 100-200 µL per mouse).
-
Prepare the formulation fresh daily before administration.
Administration of this compound
Materials:
-
Prepared this compound formulation
-
Syringes (1 mL) with needles (27-30 gauge)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse.
-
Lift the loose skin over the dorsal flank to form a tent.
-
Insert the needle into the subcutaneous space, parallel to the body.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Administer the treatment according to the planned schedule (e.g., daily, intermittent).
-
The vehicle control group should receive the same volume of the formulation without this compound.
Efficacy and Pharmacodynamic Analysis
Protocol:
-
Monitor tumor volume and mouse body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and blood (for plasma).
-
Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
-
Analyze the expression levels of BRD4, c-MYC, and AR in tumor lysates by Western blot.
-
Plasma samples can be used to measure PSA levels by ELISA.
-
IHC can be used to assess the in-situ expression of target proteins within the tumor microenvironment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of BRD4 Degradation Induced by Arv-771 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the detection and quantification of Bromodomain-containing protein 4 (BRD4) degradation upon treatment with the PROTAC (Proteolysis Targeting Chimera) degrader, Arv-771, using the Western blot technique. Detailed protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental procedures are included to facilitate reproducible and accurate results.
Introduction
This compound is a potent and specific BET (Bromodomain and Extra-Terminal) family protein degrader. It functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2] The degradation of BRD4 has shown significant therapeutic potential in various cancer models, particularly in castration-resistant prostate cancer (CRPC).[3][4] Western blotting is a fundamental and widely used technique to monitor the efficiency of this compound-mediated BRD4 degradation.
Signaling Pathway of this compound-Mediated BRD4 Degradation
This compound orchestrates the degradation of BRD4 through the ubiquitin-proteasome system. The diagram below illustrates this process. This compound first forms a ternary complex with BRD4 and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome.
Quantitative Data Summary
This compound induces potent and rapid degradation of BRD4 in a dose- and time-dependent manner in various cancer cell lines. The following table summarizes key quantitative findings from published studies.
| Parameter | Cell Line(s) | Value | Reference(s) |
| DC50 | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP, LnCaP95) | < 1 nM, < 5 nM | [2][3][4] |
| Dmax | Not explicitly reported, but studies show near-complete degradation at higher concentrations. | >99% (for a similar PROTAC) | [5] |
| Time to Onset | VCaP cells | Loss of BRD4 is complete by 6 hours. | [6] |
| In Vivo Efficacy | 22Rv1 tumor xenografts | >80% knockdown of BRD4 with 10 mg/kg daily dosing. | [6] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters to quantify PROTAC efficiency.[2] The specific values can vary depending on the cell line and experimental conditions.
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol outlines the key steps to assess BRD4 degradation following treatment with this compound.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Note: Induction of Apoptosis in VCaP Prostate Cancer Cells by the BET Degrader Arv-771
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of oncogenes such as c-MYC and the Androgen Receptor (AR), which are key drivers in castration-resistant prostate cancer (CRPC). VCaP (Vertebral-Cancer of the Prostate) cells, derived from a patient with CRPC, express high levels of the androgen receptor and serve as a vital model for studying this disease.[1][2] Arv-771 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins.[3] It functions by linking BET proteins to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation of BET proteins suppresses AR signaling and c-MYC expression, ultimately resulting in potent induction of apoptosis in CRPC cells.[5][6][7] This document provides detailed protocols for assessing this compound-induced apoptosis in VCaP cells.
Mechanism of Action of this compound
This compound is a bifunctional molecule that simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The depletion of BET proteins, particularly BRD4, disrupts the transcriptional machinery responsible for expressing key survival and proliferation genes in prostate cancer, including the androgen receptor (AR) and c-MYC.[5][7] The downregulation of these oncogenic drivers triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP).[4][5]
Caption: Mechanism of this compound-induced BET protein degradation and apoptosis.
Quantitative Data Summary
This compound demonstrates potent activity in VCaP cells, leading to robust BET protein degradation and induction of apoptosis.[5][6] The following table summarizes key quantitative findings from published studies.
| Parameter | Cell Line | Value | Observation | Reference |
| BET Degradation (DC50) | VCaP | < 5 nM | 50% degradation of BRD2/3/4 proteins after 16 hours. | [6] |
| c-MYC Suppression (IC50) | VCaP | < 1 nM | 50% reduction in c-MYC protein levels. | [6] |
| AR mRNA Suppression | VCaP | ~10 nM | Significant downregulation of full-length AR and AR-V7 mRNA. | [6][7] |
| Apoptosis Induction | VCaP | 10-100 nM | Significant activation of Caspase-3/7 after 24 hours. | [5] |
| Anti-proliferative Effect (IC50) | VCaP | Potent (nM range) | Significantly more potent than BET inhibitors like JQ-1 or OTX015. | [5] |
Experimental Protocols
Two standard methods for quantifying apoptosis are provided below: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Caspase-Glo® 3/7 luminescence-based assay.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Caption: Experimental workflow for the Annexin V / PI apoptosis assay.
A. Materials
-
VCaP cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (and vehicle control, e.g., DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
B. Protocol
-
Cell Seeding: Seed VCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 0.5-1.0 x 106 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO). Include a positive control for apoptosis if desired. Incubate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube.
-
Wash the adherent cells with PBS and add the wash to the respective conical tube.
-
Trypsinize the adherent cells and add them to the same conical tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[9]
-
-
Washing: Discard the supernatant and wash the cell pellet once with 1-2 mL of cold 1X PBS. Centrifuge again as in the previous step.
-
Staining:
-
Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water.
-
Carefully discard the PBS supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (due to membrane rupture)
-
Caspase-Glo® 3/7 Assay
This assay provides a sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12] The assay reagent contains a proluminescent caspase-3/7 substrate; upon cleavage by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal.
A. Materials
-
VCaP cells
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
White-walled 96-well plates suitable for luminescence readings
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer plate reader
B. Protocol
-
Cell Seeding: Seed VCaP cells in a white-walled 96-well plate at a density of 10,000-15,000 cells per well in 100 µL of medium.[11][12] Incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a "no-cell" background control well.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all experimental readings. Caspase activity can be expressed as fold change relative to the vehicle-treated control.
References
- 1. Androgen Receptor Gene Expression in Prostate Cancer is Directly Suppressed by the Androgen Receptor Through Recruitment of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. reddyesp.com [reddyesp.com]
- 12. Frontiers | Identification and Characterization of Key Differentially Expressed Genes Associated With Metronomic Dosing of Topotecan in Human Prostate Cancer [frontiersin.org]
- 13. Synthesis and anticancer activity of the derivatives of marine compound rhizochalin in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Arv-771
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effects of Arv-771, a potent proteolysis-targeting chimera (PROTAC) BET degrader, on cell viability using two common methodologies: the MTT and CellTiter-Glo® assays.
Introduction to this compound
This compound is a small molecule that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] It functions as a PROTAC, a heterobifunctional molecule that recruits an E3 ubiquitin ligase—in this case, von Hippel-Lindau (VHL)—to the target BET proteins.[2][3] This proximity leads to the ubiquitination and subsequent degradation of BET proteins by the proteasome.[4][] The degradation of these epigenetic readers disrupts the transcription of key oncogenes, including c-MYC and the androgen receptor (AR), leading to cell cycle arrest and apoptosis in various cancer cell lines.[6][7] this compound has shown significant anti-proliferative effects, particularly in models of castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[6][8]
Principle of Cell Viability Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9]
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[10][11] The assay reagent lyses the cells to release ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the number of viable cells.[11]
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| 22Rv1 | Castration-Resistant Prostate Cancer | CellTiter-Glo | 44 nM | [12] |
| VCaP | Castration-Resistant Prostate Cancer | Cell Proliferation Assay | Potent (not specified) | [8] |
| LnCaP95 | Castration-Resistant Prostate Cancer | Cell Proliferation Assay | Potent (not specified) | [8] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 0.64 µM | [12] |
| EOL-1 | Eosinophilic Leukemia | Cell Growth Assay | 1.5 nM | [12] |
| HeLa | Cervical Cancer | Cell Viability Assay | Potent (not specified) | [12] |
| MCF7 | Breast Cancer | Cell Viability Assay | Potent (not specified) | [12] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability Assay | Potent (not specified) | [12] |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability Assay | Potent (not specified) | [12] |
| OVCAR-8 | Ovarian Cancer | Cell Viability Assay | Potent (not specified) | [12] |
| T47D | Breast Cancer | Cell Viability Assay | Potent (not specified) | [12] |
| Cell Line | Cancer Type | DC50 (BRD2/3/4) | Reference |
| 22Rv1 | Castration-Resistant Prostate Cancer | < 5 nM | [1][8] |
| VCaP | Castration-Resistant Prostate Cancer | < 1 nM | [3] |
| LnCaP95 | Castration-Resistant Prostate Cancer | < 1 nM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for 22Rv1 cells in a 96-well plate).[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point 1:3 serial dilution starting from 300 nM).[8][13]
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (typically 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled plates (suitable for luminescence measurements)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates. A typical seeding density for 22Rv1 cells is 5,000 cells per well.[8]
-
-
This compound Treatment:
-
Prepare and add the this compound dilutions and vehicle control to the wells as described in the MTT assay protocol.
-
Incubate the plate for the desired treatment duration (typically 72 hours).[14]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the treatment incubation, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[11]
-
-
Lysis and Signal Stabilization:
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only (no cells) background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cell Viability Assays.
Caption: Logical Relationship of this compound Action and Measurement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. fishersci.com [fishersci.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for ARV-771 Treatment in Cell Cycle Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-771 is a small molecule that belongs to a class of compounds known as Proteolysis Targeting Chimeras (PROTACs). It is a potent, pan-BET (Bromodomain and Extra-Terminal domain) protein degrader, targeting BRD2, BRD3, and BRD4 for ubiquitination and subsequent proteasomal degradation.[1] By degrading these key epigenetic readers, this compound disrupts the transcriptional machinery responsible for the expression of critical oncogenes, such as c-MYC, and genes regulated by the androgen receptor (AR).[2][3][4] This disruption ultimately leads to the induction of cell cycle arrest and apoptosis in various cancer cell models, including castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[1][5][6][7][8][9]
These application notes provide a comprehensive overview of the use of this compound to induce cell cycle arrest, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for relevant experiments.
Mechanism of Action: Inducing Cell Cycle Arrest
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the proteasome.
The degradation of BET proteins leads to the downregulation of key transcriptional programs essential for cell cycle progression. A notable target is the c-MYC oncogene, a master regulator of cell proliferation. By depleting c-MYC, this compound effectively halts the cell cycle, primarily at the G0/G1 phase.[1][2] Studies have shown that this compound treatment leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S phase population in hepatocellular carcinoma cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in degrading BET proteins and inhibiting cell proliferation.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | 22Rv1 (CRPC) | < 5 | < 1 | [2][4][10] |
| This compound | VCaP (CRPC) | < 5 | Not Reported | [2][4][10] |
| This compound | LnCaP95 (CRPC) | < 5 | Not Reported | [2][4][10] |
| This compound | HepG2 (HCC) | ~100 | ~250 (at 72h) | [1] |
| This compound | Hep3B (HCC) | ~100 | ~250 (at 72h) | [1] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HepG2 | Vehicle | ~55 | ~35 | ~10 | [1] |
| HepG2 | This compound (0.5 µM) | Increased | Decreased | No Significant Change | [1] |
| Hep3B | Vehicle | ~60 | ~30 | ~10 | [1] |
| Hep3B | This compound (0.5 µM) | Increased | Decreased | No Significant Change | [1] |
(Note: Specific percentage values were not detailed in the source, but the trend of an increase in G0/G1 and a decrease in S phase was reported.)
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on cell cycle arrest.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., 22Rv1, VCaP, HepG2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blotting for Cell Cycle-Related Proteins
This protocol is for detecting changes in the expression of key cell cycle regulatory proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-p21, anti-Cyclin D1, anti-CDK4/6, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a powerful research tool for inducing the degradation of BET proteins, leading to cell cycle arrest and apoptosis in cancer cells. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to investigate the cellular effects of this compound and explore its therapeutic potential. Careful execution of these experiments will yield valuable insights into the mechanism of action and efficacy of this promising PROTAC molecule.
References
- 1. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of ARV-771 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of ARV-771, a potent and selective BET (Bromodomain and Extra-Terminal) protein degrader, in mouse models. The protocols and data presented are collated from preclinical studies in castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC), offering a foundational guide for researchers investigating the therapeutic potential of this PROTAC (Proteolysis Targeting Chimera).
Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of BET proteins, including BRD2, BRD3, and BRD4.[1][2] It achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[1][3][4] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[5] The degradation of BET proteins disrupts key transcriptional programs, including those driven by c-MYC and the androgen receptor (AR), leading to cell cycle arrest and apoptosis in cancer cells.[2][6][7]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to BET protein degradation.
In Vivo Dosing and Schedule Summary
The following tables summarize the reported in vivo dosing and administration schedules for this compound in various mouse models.
| Parameter | Details | Reference |
| Drug | This compound | [2][6] |
| Mouse Strains | Nu/Nu, CB17 SCID | [6] |
| Tumor Models | 22Rv1 (CRPC), VCaP (CRPC), HepG2 (HCC) | [2][6] |
| Administration Route | Subcutaneous (SC) injection | [6] |
| Vehicle | Not explicitly detailed in primary literature, but a common vehicle for subcutaneous injection of similar compounds is a formulation of DMSO, PEG300, Tween 80, and saline. | [8] |
| Tumor Model | Mouse Strain | Dose (mg/kg) | Dosing Schedule | Duration | Key Outcomes | Reference |
| 22Rv1 (CRPC) | Nu/Nu | 10 | Daily | 3 days | 37% BRD4 and 76% c-MYC downregulation in tumor tissue. | [6][9] |
| 22Rv1 (CRPC) | Nu/Nu | 10 | Daily | 14 days | >80% knockdown of both BRD4 and c-MYC. | [9] |
| 22Rv1 (CRPC) | Nu/Nu | 30 | Daily | Not specified | Induced tumor regression. | [6] |
| VCaP (CRPC) | CB17 SCID | Not specified | Every 3 days (Q3D) | 16 days | 60% tumor growth inhibition (TGI). | [6][10] |
| VCaP (CRPC) | CB17 SCID | Not specified | 3 days on / 4 days off | 16 days | 60% TGI. | [6][10] |
| HepG2 (HCC) | Nude | 20 | Every other day | 25 days | Significant reduction in tumor volume and weight. | [8] |
Experimental Protocol: In Vivo Efficacy Study of this compound in a 22Rv1 Xenograft Model
This protocol provides a detailed methodology for assessing the in vivo efficacy of this compound in a castration-resistant prostate cancer xenograft model.
Materials and Reagents
-
This compound (purity ≥98%)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
22Rv1 human castration-resistant prostate cancer cell line
-
Matrigel
-
Male Nu/Nu athymic mice (6-8 weeks old)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Syringes and needles for injection
Experimental Workflow
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Detailed Procedure
3.1. Cell Culture and Preparation
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
3.2. Tumor Implantation
-
Acclimatize male Nu/Nu mice for at least one week before the experiment.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
3.3. Tumor Growth and Animal Randomization
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3.4. Treatment Initiation
-
Prepare this compound in a suitable vehicle for subcutaneous administration. A fresh formulation should be prepared for each injection.
-
Administer this compound subcutaneously to the treatment groups at the desired doses (e.g., 10 mg/kg, 30 mg/kg) daily.
-
Administer an equivalent volume of the vehicle to the control group.
3.5. Monitoring and Data Collection
-
Measure tumor volumes and body weights of the mice every 2-3 days throughout the study.
-
Monitor the general health and behavior of the animals daily.
3.6. Endpoint and Tissue Collection
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant toxicity.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Harvest tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for BRD4 and c-MYC, immunohistochemistry). Tumors are often harvested 8 hours after the final dose.[6][10]
Disclaimer
This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific doses and schedules may require optimization depending on the experimental model and research objectives.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing ARV-771 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader. It belongs to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BET family proteins BRD2, BRD3, and BRD4.[1] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, including c-MYC. By degrading these proteins rather than merely inhibiting them, this compound offers a distinct and potentially more profound and durable anti-cancer effect.[2] Preclinical studies have demonstrated that combining this compound with other targeted therapies can lead to synergistic anti-tumor activity, providing a strong rationale for its investigation in various combination regimens to overcome resistance and enhance efficacy.[2][3]
Mechanism of Action: this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This tripartite complex formation facilitates the proximity-induced ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the proteasome. The depletion of these BET proteins leads to the transcriptional repression of oncogenes and anti-apoptotic proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3]
Preclinical Combination Studies: Quantitative Data
This compound has shown synergistic or enhanced anti-cancer activity when combined with various other therapeutic agents in preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound in Combination with Sorafenib in Hepatocellular Carcinoma (HCC)
| Cell Line | Treatment | Concentration Range | Outcome | Synergy Assessment | Reference |
| HepG2 | This compound + Sorafenib | This compound: 0.25-1 µM; Sorafenib: 1.25-5 µM | Synergistic inhibition of cell viability and colony formation | Combination Index (CI) < 1 | [3] |
| Hep3B | This compound + Sorafenib | This compound: 0.25-1 µM; Sorafenib: 1.25-5 µM | Synergistic inhibition of cell viability and colony formation | Combination Index (CI) < 1 | [3] |
Table 2: In Vitro Efficacy of this compound in Combination with Targeted Agents in Mantle Cell Lymphoma (MCL)
| Cell Line Type | Combination Agent | Outcome | Synergy Assessment | Reference |
| MCL Cells | Ibrutinib (BTK Inhibitor) | Synergistically induced apoptosis | Qualitative | [2] |
| MCL Cells | Venetoclax (B612062) (BCL2 Antagonist) | Synergistically induced apoptosis | Qualitative | [2] |
| MCL Cells | Palbociclib (CDK4/6 Inhibitor) | Synergistically induced apoptosis | Qualitative | [2] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | This compound Dosing | Combination Agent | Outcome | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 | 30 mg/kg, s.c., daily | Monotherapy | Tumor regression | [4][5] |
| Castration-Resistant Prostate Cancer (CRPC) | VCaP | Intermittent (Q3D or 3 days on/4 off) | Monotherapy | 60% Tumor Growth Inhibition (TGI) | [5][6] |
| Richter Transformation Diffuse Large B-cell Lymphoma | HPRT3 | 20 mg/kg | Venetoclax (15 mg/kg) | Significantly reduced tumor burden and improved survival | [7] |
Signaling Pathways Targeted by this compound Combination Therapies
The synergistic effects of this compound in combination with other agents often arise from the simultaneous targeting of complementary and interconnected signaling pathways. For instance, in mantle cell lymphoma, combining this compound with a BCL2 antagonist like venetoclax targets both the transcriptional upregulation of pro-survival signals (via BET degradation) and the direct inhibition of anti-apoptotic proteins.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comparative Analysis of Lentiviral shRNA and ARV-771 for BET Protein Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription and are implicated in a wide range of diseases, including cancer and inflammation.[1][2] These proteins act as epigenetic "readers," recognizing acetylated lysine (B10760008) residues on histones and other proteins to recruit transcriptional machinery to specific gene loci.[3][4] Consequently, inhibiting BET protein function is a promising therapeutic strategy. This document provides a detailed comparison of two predominant methods for BET inhibition: genetic knockdown using lentiviral short hairpin RNA (shRNA) and targeted protein degradation using the small molecule PROTAC (Proteolysis Targeting Chimera), ARV-771.
Mechanisms of Action
A fundamental distinction between the two approaches lies in the biological level at which they operate. Lentiviral shRNA prevents the synthesis of new BET proteins by targeting their mRNA, while this compound actively eliminates existing BET proteins.[5][6]
Lentiviral shRNA Knockdown
Lentiviral vectors are used to introduce an shRNA sequence into a target cell's genome, leading to stable, long-term suppression of the target gene.[7][8] The shRNA is transcribed and processed by the cell's endogenous RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) is incorporated into the RNA-Induced Silencing Complex (RISC), which then seeks out and cleaves the complementary BET protein mRNA, preventing its translation into protein.[9][10]
Caption: Lentiviral shRNA workflow for BET protein knockdown.
This compound (PROTAC) Degradation
This compound is a heterobifunctional small molecule designed to hijack the cell's ubiquitin-proteasome system.[11] One end of this compound binds to a BET protein (BRD2, BRD3, or BRD4), and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[12][13] This induced proximity results in the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This process is catalytic, meaning a single this compound molecule can induce the degradation of multiple BET protein molecules.[14]
Caption: this compound PROTAC mechanism for BET protein degradation.
Comparative Analysis
| Feature | Lentiviral shRNA Knockdown | This compound (BET PROTAC) |
| Target | BET protein mRNA (prevents synthesis) | BET proteins (BRD2, BRD3, BRD4) (removes existing protein)[11][12] |
| Mechanism | RNA interference (RNAi)[7] | Targeted protein degradation (PROTAC)[15] |
| Onset of Action | Slower (24-72 hours), dependent on mRNA and protein turnover rates[6][10] | Rapid (degradation can be detected in < 2 hours)[16] |
| Duration of Effect | Stable and long-term due to genomic integration[8] | Transient, dependent on compound half-life and continuous exposure |
| Reversibility | Generally considered irreversible without complex genetic tools[8] | Reversible upon compound washout |
| Specificity | Can be designed for specific BET family members (e.g., only BRD4) | Pan-BET degrader (targets BRD2, BRD3, and BRD4)[11][12] |
| Potential Off-Targets | Seed region-based mRNA silencing, saturation of miRNA pathway, interferon response[7][9][17] | Potential for "off-tissue" on-target effects; limited off-target protein binding reported[16][18][19] |
| Delivery | Viral transduction (requires BSL-2 handling)[20] | Simple addition of small molecule to cell culture media[21] |
| Therapeutic Model | Models a genetic knockout | Models a pharmacological intervention[6] |
Quantitative Data Summary
The efficacy of both methods can be potent, but this compound often demonstrates superior potency and a more profound biological effect compared to traditional BET inhibitors, a benefit that may extend over shRNA in some contexts due to the elimination of scaffolding functions.[22][23]
| Parameter | Method | Target/Cell Line | Result | Reference |
| Protein Degradation | This compound | BRD2/3/4 in CRPC cells | DC50 < 5 nM | [12][14] |
| Protein Degradation | This compound | BRD4 in 22Rv1 tumor xenografts (10 mg/kg) | >80% knockdown after 14 days | [24] |
| Downstream Effect | This compound | c-MYC in 22Rv1 tumor xenografts (10 mg/kg) | >80% knockdown after 14 days | [24] |
| Cell Viability (IC50) | This compound | MDA-MB-231 (TNBC) | 0.12 ± 0.04 µM | [11] |
| Cell Viability (IC50) | This compound | MDA-MB-436 (TNBC) | 0.45 ± 0.02 µM | [11] |
| Protein Knockdown | Lentiviral shRNA | Dynamin 1 in primary hippocampal neurons | Near-complete knockdown at various MOIs | [25] |
| Comparison | This compound vs. BETi | CRPC cell lines | This compound is 10- to 500-fold more potent than BET inhibitors (JQ1, OTX015) | [22] |
| Comparison | shRNA vs. BETi | Breast Cancer | BRD4 shRNA knockdown had more significant anti-tumor effects than BET inhibition | [22] |
Affected Signaling Pathways
BET proteins regulate the transcription of key oncogenes and inflammatory genes by binding to super-enhancers and promoters.[3][26] Inhibition via either shRNA or this compound leads to the downregulation of critical downstream targets, most notably the MYC oncogene and genes regulated by the NF-κB pathway.[3][23][26] This disrupts cell cycle progression, suppresses proliferation, and induces apoptosis in cancer cells.
Caption: BET proteins regulate MYC and NF-κB pathways.
Experimental Protocols
Protocol 1: Lentiviral shRNA Mediated Knockdown of BET Proteins
This protocol provides a general workflow for stably knocking down a BET protein (e.g., BRD4) in a mammalian cell line.
Materials:
-
pLKO.1-shRNA vector targeting BET protein (and non-targeting scramble control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Target mammalian cell line
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Puromycin (B1679871) dihydrochloride
-
Polybrene
-
Reagents for qPCR and Western blot analysis
Procedure:
-
Lentivirus Production (Day 1-3): a. Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol. c. After 12-16 hours, replace the medium with fresh complete medium. d. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
-
Transduction of Target Cells (Day 4-5): a. Seed the target cells in a 6-well plate to be ~50% confluent on the day of infection.[20] b. Prepare infections by diluting the viral supernatant in complete medium containing Polybrene (typically 4-8 µg/mL) to increase transduction efficiency. c. Remove the medium from the target cells and add the virus/Polybrene mixture. Incubate overnight. d. The next day, replace the virus-containing medium with fresh complete medium.
-
Selection of Stable Clones (Day 6 onwards): a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration (typically 1-10 µg/mL) should be determined beforehand with a kill curve.[20] b. Replace the medium with fresh puromycin-containing medium every 3-4 days. c. Once resistant colonies appear, they can be pooled to create a stable cell line or isolated to establish clonal lines.
-
Validation of Knockdown (2-3 days post-selection): a. mRNA Level (qPCR): Isolate total RNA from the stable cell line and non-transduced controls. Perform reverse transcription followed by quantitative PCR using primers specific for the target BET gene. Normalize to a housekeeping gene (e.g., GAPDH). b. Protein Level (Western Blot): Prepare whole-cell lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target BET protein. Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal loading.[25]
Protocol 2: BET Protein Degradation using this compound
This protocol outlines the treatment of a mammalian cell line with this compound to induce BET protein degradation.
Materials:
-
This compound powder
-
DMSO (for stock solution)
-
Target mammalian cell line
-
Complete cell culture medium
-
Reagents for Western blot analysis
Procedure:
-
Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[15] b. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment (Time-course and Dose-response): a. Seed target cells in appropriate culture plates (e.g., 6-well plates for Western blot). Allow cells to adhere and reach 60-70% confluency. b. Dose-Response: Prepare serial dilutions of this compound in complete medium from the stock solution. Typical final concentrations range from 1 nM to 1 µM.[18] Treat cells for a fixed time (e.g., 16-24 hours).[22] c. Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 100 nM) and harvest cells at various time points (e.g., 2, 4, 8, 16, 24 hours) to observe the degradation kinetics. d. Always include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Validation of Protein Degradation (Western Blot): a. Following treatment, wash cells with ice-cold PBS and harvest whole-cell lysates using RIPA buffer or a similar lysis buffer containing protease inhibitors. b. Determine protein concentration using a BCA or Bradford assay. c. Perform Western blot analysis as described in Protocol 1, Step 4b. Probe for BRD2, BRD3, and BRD4 to confirm pan-BET degradation. Also, probe for downstream markers like c-MYC to confirm functional consequences.[18][22]
Conclusion and Recommendations
The choice between lentiviral shRNA and this compound depends on the specific experimental goals.
-
Lentiviral shRNA is the method of choice for creating stable, long-term loss-of-function models, which are invaluable for genetic validation and studying the chronic effects of BET protein absence.[5] Its ability to be designed for specific isoforms offers a level of precision not available with a pan-BET degrader.
-
This compound is ideal for applications requiring rapid and transient inhibition, more closely mimicking a pharmacological therapeutic strategy.[5][6] Its simple application and reversible nature make it suitable for high-throughput screening and for studying the acute cellular responses to BET protein depletion. The profound effect of protein degradation, which eliminates both catalytic and scaffolding functions, may reveal phenotypes not observable with traditional inhibitors or even shRNA.[22]
For comprehensive target validation, a dual approach is often most powerful: using shRNA to confirm the on-target effects of a small molecule like this compound, thereby ensuring that the observed phenotype is a direct result of BET protein inhibition.
References
- 1. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule BET inhibitors in clinical and preclinical development and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 9. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduced seed region-based off-target activity with lentivirus-mediated RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hcplive.com [hcplive.com]
- 20. scbt.com [scbt.com]
- 21. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ARV-771 and Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are observing a lack of apoptosis in cancer cells upon treatment with ARV-771.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on cancer cells?
A1: this compound is a pan-BET (Bromodomain and Extra-Terminal domain) protein degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology. It is designed to induce the degradation of BRD2, BRD3, and BRD4 proteins.[1][2][3] Successful degradation of these proteins is expected to lead to the suppression of key oncogenic signaling pathways, such as c-MYC and androgen receptor (AR) signaling.[1][4][5] Consequently, this compound treatment typically results in cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.[1][4][5]
Q2: Is it possible that this compound does not induce apoptosis in all cancer cell lines?
A2: Yes, this is a critical consideration. The cellular response to this compound can be highly dependent on the specific cancer cell line and its genetic background. For instance, while this compound has been shown to induce apoptosis in many castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC) cell lines, one study reported that it failed to trigger apoptosis in HCCLM3 cells.[6] This highlights the importance of cell context in determining the outcome of this compound treatment.
Q3: Could experimental artifacts be the reason for not observing apoptosis?
A3: Absolutely. Several experimental factors can lead to a false-negative result for apoptosis. These can range from issues with the this compound compound itself to problems with the apoptosis detection assay. It is crucial to rule out these possibilities through rigorous experimental controls and troubleshooting.
Troubleshooting Guide: this compound Not Inducing Apoptosis
If you are not observing the expected apoptotic phenotype after this compound treatment, please consider the following potential issues and troubleshooting steps.
Issue 1: Ineffective Degradation of BET Proteins
Before assessing apoptosis, it is essential to confirm that this compound is effectively degrading its target proteins (BRD2, BRD3, and BRD4) in your specific cell line.
Troubleshooting Steps:
-
Verify Target Degradation: Perform a western blot to assess the protein levels of BRD2, BRD3, and BRD4 after this compound treatment. A significant reduction in the levels of these proteins should be observable.
-
Optimize this compound Concentration (The "Hook Effect"): The "hook effect" is a known phenomenon with PROTACs where high concentrations can be less effective at inducing protein degradation due to the formation of non-productive binary complexes.[7][8] It is crucial to perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to micromolar) to identify the optimal concentration for BET protein degradation in your cell line.
-
Confirm Compound Integrity: Ensure that your this compound stock solution is correctly prepared and stored to prevent degradation. If possible, verify the compound's purity and identity.
Issue 2: Cell Line-Specific Resistance
Your cancer cell line may have intrinsic or acquired resistance to this compound.
Troubleshooting Steps:
-
Assess E3 Ligase Components: this compound utilizes the von Hippel-Lindau (VHL) E3 ligase complex to target BET proteins for degradation.[4] Resistance can arise from alterations in the core components of this complex. For example, deletion of CUL2, a key component of the VHL E3 ligase, has been shown to confer resistance to this compound.[9]
-
Action: Check the expression levels of key VHL E3 ligase components (e.g., VHL, CUL2) in your cell line via western blot or qPCR.
-
-
Investigate Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways.
-
MEK/ERK and p38 MAPK Pathways: Activation of these pathways has been identified as a potential mechanism of decreased sensitivity to this compound in HCC cells.[1][6][10]
-
β-catenin Signaling: In multiple myeloma cells, activation of β-catenin signaling has been linked to tolerance of this compound.[11]
-
Action: Use phosphospecific antibodies in western blotting to check for the activation of these pathways upon this compound treatment. Consider using inhibitors of these pathways in combination with this compound to see if sensitivity is restored.
-
Issue 3: Problems with the Apoptosis Assay
The method used to detect apoptosis may not be sensitive enough or could be prone to artifacts.
Troubleshooting Steps:
-
Use Multiple Apoptosis Assays: Relying on a single assay can be misleading. It is recommended to use at least two different methods to confirm apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a common method to detect early and late apoptosis. Be mindful of common issues like improper compensation and cell handling.[12][13]
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using colorimetric, fluorometric, or luminometric assays.
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspases. Detection of cleaved PARP by western blot is a reliable indicator of apoptosis.[4][14]
-
-
Time-Course Experiment: Apoptosis is a dynamic process. It is important to perform a time-course experiment to capture the peak of the apoptotic response, which can vary between cell lines.
-
Positive Controls: Always include a positive control for apoptosis induction (e.g., staurosporine, etoposide) to ensure that your assay is working correctly.
Issue 4: Alternative Cell Death Mechanisms
It is possible that this compound is inducing a non-apoptotic form of cell death in your specific cellular context.
Troubleshooting Steps:
-
Investigate Necroptosis: If you observe signs of cell death but your apoptosis assays are negative, consider investigating necroptosis. This can be done by checking for the phosphorylation of MLKL, a key mediator of necroptosis, via western blot.
-
Examine Autophagy: While the role of autophagy in response to BET degraders is complex, it's worth examining markers of autophagy such as the conversion of LC3-I to LC3-II by western blot.
Quantitative Data Summary
Table 1: Reported IC50 and DC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) (Cell Viability) | DC50 (nM) (BET Degradation) | Reference |
| 22Rv1 | Castration-Resistant Prostate Cancer | < 10 | < 1 | [4] |
| VCaP | Castration-Resistant Prostate Cancer | ~1 | < 1 | [4] |
| LnCaP95 | Castration-Resistant Prostate Cancer | ~10 | < 1 | [4] |
| HepG2 | Hepatocellular Carcinoma | ~250 (at 72h) | ~100 | [1] |
| Hep3B | Hepatocellular Carcinoma | ~250 (at 72h) | ~100 | [1] |
Note: IC50 and DC50 values can vary depending on the experimental conditions and the specific assays used.
Experimental Protocols
Western Blot for BET Protein Degradation and Apoptosis Markers
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, cleaved PARP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control for apoptosis.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
Visualizations
Caption: this compound mechanism of action leading to apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing ARV-771 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and application of ARV-771 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, and BRD4).[1][2][3] This proximity induces the ubiquitination and subsequent degradation of the BET proteins by the proteasome.[1] The degradation of BET proteins leads to the suppression of downstream oncogenic signaling pathways, such as c-MYC and androgen receptor (AR) signaling, ultimately resulting in apoptosis in cancer cells.[4][5]
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on published preclinical studies, daily subcutaneous (SC) administration of this compound has shown efficacy in a dose-dependent manner. Doses ranging from 10 mg/kg to 30 mg/kg have been effectively used in mouse xenograft models of castration-resistant prostate cancer (CRPC).[4][6] A dose of 30 mg/kg resulted in significant tumor regression in a 22Rv1 xenograft model.[4][6] For initial studies, a dose in the range of 10-30 mg/kg daily is a reasonable starting point.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is typically formulated for subcutaneous or intraperitoneal injection. A common formulation involves using a combination of solvents to ensure solubility and bioavailability. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] Another reported vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[8] It is critical to prepare the solution by adding the solvents sequentially and ensuring the solution is clear before adding the next component. The final formulation should be used immediately.[8]
Q4: How can I confirm that this compound is active in my in vivo model?
A4: Pharmacodynamic (PD) markers should be assessed in tumor tissue to confirm target engagement and degradation. After a few days of treatment, you can measure the levels of BET proteins (specifically BRD4) and the downstream effector c-MYC.[9] Daily subcutaneous injections of 10 mg/kg this compound for 3 days in a 22Rv1 tumor xenograft model resulted in a 37% downregulation of BRD4 and a 76% reduction in c-MYC levels in the tumor tissue.[9][10]
Troubleshooting Guide
Q5: I am not observing the expected tumor growth inhibition or regression. What are some potential issues?
A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and Schedule: The dose may be insufficient for your specific model. A dose-escalation study may be necessary to find the optimal therapeutic concentration.[11] Intermittent dosing schedules have also been shown to be effective and could be explored.[4][6]
-
Formulation and Administration: Improper formulation can lead to poor solubility and reduced bioavailability. Ensure the formulation is prepared correctly and administered immediately.[8] Confirm the accuracy of your subcutaneous or intraperitoneal injection technique.
-
Target Engagement: Verify that this compound is reaching the tumor and degrading its target. Perform a pharmacodynamic study to measure BRD4 and c-MYC levels in the tumor tissue post-treatment.[9]
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase).[11] If you are using very high doses, consider testing a lower dose range.
-
Model Resistance: The specific tumor model may have intrinsic or acquired resistance mechanisms. For example, some hepatocellular carcinoma (HCC) cells may develop resistance to this compound through the activation of MEK/ERK and p38 kinases.[2]
Q6: Are there any known in vivo toxicities associated with this compound?
A6: In preclinical studies with HCC xenografts, this compound treatment did not cause a significant alteration in the body weight of the mice, suggesting good tolerability at effective doses.[2] However, it is always crucial to include a vehicle-only control group and monitor animal body weight and general health as indicators of potential toxicity.[11]
Data Summary
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Tumor Type | Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| Nu/Nu Mice | 22Rv1 (CRPC) | 10 mg/kg | Subcutaneous | Daily | Dose-dependent tumor growth inhibition | [4][9] |
| Nu/Nu Mice | 22Rv1 (CRPC) | 30 mg/kg | Subcutaneous | Daily | Tumor Regression | [4][6] |
| CB17 SCID Mice | VCaP (CRPC) | 30 mg/kg | Subcutaneous | Intermittent (3x/week) | Tumor Growth Inhibition | [4][6] |
| Nude Mice | HepG2 (HCC) | 20 mg/kg | Subcutaneous | Every other day | Reduced tumor volume and weight | [7] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Pharmacokinetics | |||
| Plasma Concentration | >100 nM for 8-12 hours | Single 10 mg/kg subcutaneous dose | [4][6][9] |
| 8-hr Plasma Concentration | 1,200 ± 230 nM | 14 days of 10 mg/kg daily subcutaneous dosing | [6][9] |
| Pharmacodynamics | |||
| BRD4 Degradation | 37% reduction in tumor | 10 mg/kg daily SC for 3 days (22Rv1 model) | [9][10] |
| c-MYC Suppression | 76% reduction in tumor | 10 mg/kg daily SC for 3 days (22Rv1 model) | [9][10] |
| c-MYC Suppression | >80% knockdown in tumor | 10 mg/kg daily SC for 14 days (22Rv1 model) | [9] |
Experimental Protocols
Protocol 1: this compound Formulation for In Vivo Studies
-
Materials: this compound powder, DMSO (Dimethyl sulfoxide), PEG300 (Polyethylene glycol 300), Tween 80, Saline (0.9% NaCl).
-
Procedure (for a 2 mg/mL solution): [7]
-
Calculate the required amount of each component for your final volume. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
In a sterile tube, dissolve the this compound powder in the calculated volume of DMSO. Vortex or sonicate briefly to ensure it is fully dissolved.
-
Sequentially add the PEG300. Mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the saline to reach the final volume. Mix thoroughly.
-
The solution should be used immediately for injection. Do not store the final formulation.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., Nu/Nu or NOD-SCID).[6][11]
-
Procedure:
-
Implant tumor cells (e.g., 5 x 10^6 22Rv1 cells in Matrigel) subcutaneously into the flank of each mouse.[6]
-
Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).
-
Prepare the this compound formulation and vehicle control fresh each day.
-
Administer the compound to the respective groups via the chosen route (e.g., subcutaneous injection) at the predetermined schedule (e.g., once daily).[6]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study as an indicator of toxicity.[11]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.
-
Protocol 3: Western Blot Analysis for Target Degradation
-
Procedure:
-
Excise tumors from mice at a specified time point after the final dose (e.g., 8 hours).[9]
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity to determine the percentage of protein degradation relative to the vehicle control group.
-
Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Arv-771 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARV-771, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed for targeted protein degradation.[1][2] It functions by binding to both a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. Specifically, this compound targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This leads to the suppression of downstream signaling pathways, such as those regulated by c-MYC and the androgen receptor (AR), making it a compound of interest in cancer research, particularly for castration-resistant prostate cancer (CRPC).[2][4][5]
Q2: What are the general solubility properties of this compound?
This compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1][6] However, it is sparingly soluble in aqueous buffers.[1] This low aqueous solubility is a critical factor to consider when preparing solutions for in vitro and cell-based assays.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions in aqueous buffers for experimental use.
Problem: Precipitation is observed when diluting a DMSO stock of this compound into aqueous buffer or cell culture media.
Cause: This is the most common issue and is due to the low aqueous solubility of this compound. When a concentrated stock in an organic solvent is diluted into an aqueous environment, the concentration of this compound may exceed its solubility limit, causing it to precipitate out of solution.
Solutions:
-
Optimize the Dilution Method:
-
Instead of adding the this compound stock solution directly to the full volume of the aqueous buffer, try a stepwise dilution. Pre-dilute the stock in a smaller volume of the buffer or serum-containing media first, ensuring rapid mixing, before adding it to the final volume. The proteins in serum may help stabilize the compound.
-
For cell culture experiments, it is crucial to keep the final concentration of the organic solvent (e.g., DMSO) low enough to not be toxic to the cells, typically below 0.5%.
-
-
Determine the Maximum Soluble Concentration:
-
Perform a solubility test to find the maximum working concentration of this compound in your specific aqueous buffer or cell culture medium. This can be done by preparing a dilution series and visually inspecting for precipitation under a microscope after incubation under experimental conditions (e.g., 37°C, 5% CO2).
-
-
Utilize a Co-solvent System:
Problem: Inconsistent experimental results with this compound.
Cause: Inconsistent results can often be traced back to incomplete dissolution or precipitation of this compound, leading to an actual concentration that is lower and more variable than the intended concentration.
Solutions:
-
Ensure Complete Initial Dissolution:
-
Prepare Fresh Dilutions:
-
It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation over time.[1] Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
-
Proper Storage of Stock Solutions:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Concentration (mM) |
| DMSO | 15 - 100 | 15.2 - 101.4 |
| DMF | 20 | 20.3 |
| Ethanol | 10 | 10.1 |
Note: The molecular weight of this compound is 986.6 g/mol .[1] Solubility values can vary between suppliers.[1][6][8][9][10]
Table 2: Solubility of this compound in an Aqueous Buffer System
| Solvent System | Approximate Solubility (mg/mL) | Approximate Molar Concentration (µM) |
| 1:6 solution of DMF:PBS (pH 7.2) | 0.14 | 141.9 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium (with or without serum)
-
Sterile tubes
-
-
Procedure:
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in your experiment.
-
In a sterile tube, perform a serial dilution of the concentrated stock solution with the cell culture medium to reach the final concentration. For example, to prepare a 1 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:100 to get the final 1 µM solution.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your cells (typically ≤ 0.5%).
-
Vortex the working solution gently before adding it to your cell culture.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs in the Management of Prostate Cancer [mdpi.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
Arv-771 degradation and resynthesis kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ARV-771, a potent proteolysis-targeting chimera (PROTAC) for BET protein degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question: Why am I not observing degradation of BET proteins (BRD2, BRD3, BRD4) after this compound treatment?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | The half-maximal degradation concentration (DC50) for this compound is reported to be less than 5 nM in several cancer cell lines.[1][2][3][4] Ensure you are using a concentration within the effective range. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Insufficient Treatment Time | While this compound can induce rapid degradation, the optimal time may vary between cell types. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to identify the point of maximal degradation.[5][6] |
| Cell Line Insensitivity | The expression levels of the VHL E3 ligase are crucial for this compound's mechanism of action.[7][8] Confirm that your cell line expresses sufficient levels of VHL. If VHL levels are low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase. |
| Proteasome Inhibition | The degradation of BET proteins by this compound is dependent on the proteasome. Co-treatment with a proteasome inhibitor like carfilzomib (B1684676) or MG132 should block this compound-mediated degradation, which can serve as a control to confirm the mechanism.[5][9] |
| Reagent Quality | Ensure the this compound compound is of high purity (≥98%) and has been stored correctly at -20°C to maintain its activity.[8] |
| Experimental Technique (Western Blot) | Optimize your Western blot protocol. Ensure complete protein transfer and use validated antibodies for BRD2, BRD3, and BRD4. Use a reliable loading control to normalize your results. |
Question: I am observing high variability in my experimental results with this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions across experiments. Fluctuations in these parameters can affect cellular responses to treatment. |
| Inaccurate Drug Dilutions | This compound is potent at low nanomolar concentrations. Prepare fresh serial dilutions from a validated stock solution for each experiment to ensure accuracy.[2] |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-Target-E3 Ligase) is impaired, leading to reduced degradation. If you observe decreased efficacy at higher concentrations, this might be the cause. Perform a wide-range dose-response curve to identify the optimal concentration range.[5] |
| Timing of Sample Collection | The kinetics of degradation and resynthesis can be dynamic. Ensure that you are collecting samples at consistent time points across all experimental replicates. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
1. What is the mechanism of action of this compound?
This compound is a PROTAC that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins, specifically BRD2, BRD3, and BRD4.[1][7][10] It functions as a heterobifunctional molecule, with one end binding to the BET protein and the other end recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8] This proximity leads to the ubiquitination of the BET protein, marking it for degradation by the proteasome.[4]
2. What are the expected downstream effects of this compound treatment?
The degradation of BET proteins by this compound leads to several downstream effects, including:
-
Suppression of c-MYC: this compound treatment results in the depletion of the oncoprotein c-MYC, a downstream effector of BET proteins, with an IC50 of less than 1 nM in some cancer cell lines.[1][3]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells, as evidenced by caspase activation and PARP cleavage.[3][5][11]
-
Suppression of Androgen Receptor (AR) Signaling: In models of castration-resistant prostate cancer (CRPC), this compound can suppress AR signaling and reduce the levels of both full-length AR and AR splice variants.[1][10]
3. How can I measure the degradation kinetics of BET proteins induced by this compound?
To measure the degradation kinetics, you can perform a time-course experiment. Treat your cells with a fixed concentration of this compound and harvest cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours). Analyze the levels of BRD2, BRD3, and BRD4 at each time point using Western blotting or quantitative proteomics. The rate of degradation can be determined by plotting the protein levels against time.
4. How can I study the resynthesis kinetics of BET proteins after this compound washout?
To study resynthesis kinetics, you can perform a washout experiment.
-
Treat cells with this compound for a duration sufficient to achieve maximal degradation.
-
Remove the this compound-containing medium and wash the cells thoroughly with fresh medium.
-
Incubate the cells in fresh medium and collect samples at various time points post-washout (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analyze the levels of BET proteins at each time point to monitor their reappearance.
5. Are there any known off-target effects of this compound?
While this compound is designed to be a selective BET degrader, some studies have investigated its broader proteomic effects. One study in hepatocellular carcinoma cells suggested limited off-target effects that may contribute to cell cycle arrest and apoptosis.[12] As with any small molecule, the potential for off-target effects should be considered, and appropriate controls should be included in experiments.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity in various cancer cell lines.
Table 1: Degradation and Inhibitory Potency of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| DC50 (BET Degradation) | 22Rv1, VCaP, LnCaP95 (CRPC) | < 5 nM | [1][3][4] |
| DC50 (BET Degradation) | Generic | < 1 nM | [8][13] |
| IC50 (c-MYC Depletion) | 22Rv1 (CRPC) | < 1 nM | [1][3] |
| IC50 (Antiproliferative) | A549 | 0.64 µM / 603 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference(s) |
| 22Rv1 Tumor Xenografts | 10 mg/kg daily, s.c. (3 days) | 37% BRD4 downregulation, 76% c-MYC downregulation | [6][14] |
| 22Rv1 Tumor Xenografts | 10 mg/kg daily, s.c. (14 days) | >80% knockdown of BRD4 and c-MYC | [14] |
| VCaP Tumor Xenografts | Intermittent dosing | 60% tumor growth inhibition | [6] |
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using densitometry software.
Protocol 2: Cell Viability Assay (e.g., MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[15]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for degradation and resynthesis kinetics.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 12. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
How to assess Arv-771-induced ubiquitination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing ARV-771-induced ubiquitination. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC), a small molecule designed to induce the degradation of specific target proteins.[1][2] It is a pan-BET degrader, meaning it targets the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1][2][3] this compound functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4][5] This brings the BET protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7]
Q2: How can I confirm that this compound is inducing the degradation of BET proteins in my cells?
The most common method to confirm protein degradation is through Western blotting.[2][8] By treating your cells with varying concentrations of this compound for a specific duration (e.g., 4-24 hours), you can observe a dose-dependent decrease in the protein levels of BRD2, BRD3, and BRD4 compared to a vehicle-treated control (e.g., DMSO).[2][8] A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.[8]
Q3: How do I demonstrate that the degradation is dependent on the ubiquitin-proteasome system?
To confirm that the degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132 or carfilzomib.[5][9] If this compound's effect is mediated by the proteasome, the inhibitor will block the degradation of BET proteins, and you will observe a rescue of their protein levels in your Western blot analysis.[5]
Q4: How can I show that this compound's activity is dependent on the VHL E3 ligase?
To demonstrate VHL-dependency, you can perform a competition experiment by co-treating cells with this compound and an excess of a VHL ligand.[5] The VHL ligand will compete with this compound for binding to the VHL E3 ligase, thereby preventing the formation of the ternary complex and subsequent degradation of BET proteins. This will result in a rescue of BET protein levels.[5][10]
Q5: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" is a phenomenon where at very high concentrations of a PROTAC, the degradation of the target protein is paradoxically reduced.[6] This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6] To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation of BET proteins is observed. | 1. Poor cell permeability of this compound. 2. Low expression of VHL E3 ligase in the cell line. 3. Inefficient ternary complex formation. 4. This compound instability in culture media. | 1. Ensure proper dissolution of this compound in a suitable solvent like DMSO. Consider modifying the linker to improve physicochemical properties if synthesizing analogs. 2. Confirm VHL expression in your cell line via Western blot or qPCR. 3. Use biophysical assays like TR-FRET to confirm ternary complex formation. 4. Assess the stability of this compound in your specific cell culture media over the experimental time course. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density or cell health. 2. Inaccurate drug concentration due to pipetting errors. | 1. Standardize cell culture conditions, including passage number and confluency at the time of treatment. 2. Prepare fresh serial dilutions of this compound for each experiment and use calibrated pipettes. |
| Observing the "hook effect" (decreased degradation at high concentrations). | Formation of non-productive binary complexes at high this compound concentrations. | Perform a wide dose-response curve to identify the optimal concentration range for degradation. Test lower concentrations (in the nanomolar to low micromolar range) to find the peak of the bell-shaped degradation curve. [6] |
| Difficulty detecting ubiquitinated BRD4. | Ubiquitinated proteins are rapidly degraded. | Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before and during this compound treatment to allow for the accumulation of ubiquitinated BRD4. [5] |
Quantitative Data
Table 1: this compound Degradation Efficiency (DC50) in Various Cancer Cell Lines
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Reference(s) |
| This compound | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | [4][5][8][11] |
| This compound | VHL | BRD2/3/4 | HepG2 and Hep3B (Hepatocellular Carcinoma) | Degradation observed at 0.1 µM | [2] |
DC50: Half-maximal degradation concentration.
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol details the steps to assess the degradation of BRD2, BRD3, and BRD4 proteins in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
VHL ligand (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is to determine the interaction between BRD4 and VHL in the presence of this compound.
Materials:
-
Cells treated with this compound or DMSO
-
Co-IP lysis buffer
-
Anti-BRD4 antibody or anti-VHL antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-BRD4, anti-VHL
Procedure:
-
Cell Lysis: Lyse treated cells with Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Bead Incubation: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against BRD4 and VHL. An increased interaction between BRD4 and VHL should be observed in the this compound treated sample.
Protocol 3: In-Cell Ubiquitination Assay (NanoBRET™)
This protocol provides a method to directly measure the ubiquitination of a target protein in live cells.
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase (donor) and HaloTag®-ubiquitin (acceptor)
-
This compound
-
NanoBRET™ Nano-Glo® Detection System
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Treatment: Treat the cells with a serial dilution of this compound.
-
Reagent Addition: Add the NanoBRET™ Nano-Glo® substrate and HaloTag® 618 ligand to the wells.
-
Measurement: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the ratio indicates an increase in ubiquitination.
Visualizations
Caption: Mechanism of this compound induced BET protein degradation.
References
- 1. promega.com [promega.com]
- 2. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. pnas.org [pnas.org]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
ARV-771 Technical Support Center: Non-Cancerous Cell Line Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of ARV-771 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to target Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) for degradation.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of BET proteins, marking them for degradation by the proteasome.[1] By degrading BET proteins, this compound disrupts their function in regulating gene transcription, which can affect cell proliferation, and survival.[2][4][5]
Q2: Does this compound exhibit toxicity in non-cancerous cell lines?
A2: Yes, studies have shown that this compound can exhibit cytotoxic effects in non-cancerous cell lines, though often at higher concentrations than those required for efficacy in cancer cells. The toxicity is generally considered an "on-target, off-tissue" effect, meaning it is due to the degradation of BET proteins which are also essential for the normal function of healthy cells.[6][7]
Q3: What are the typical IC50 values for this compound in non-cancerous cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific non-cancerous cell line and the assay conditions. Below is a summary of reported IC50 values.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HFF-1 | Human Foreskin Fibroblast | 1.1 | [8] |
| HK2 | Human Kidney Epithelial | 0.166 | [8] |
| 3T3 | Mouse Fibroblast | 0.210 | [8] |
| MCF10A | Human Breast Epithelial | >10 (for folate-ARV-771) | [8] |
Note: The study on MCF10A cells used a modified version, folate-ARV-771, which was designed to be less efficient in normal cells. The IC50 for the parent this compound in this cell line was not explicitly stated but is implied to be lower than that of the folate-conjugated version.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous control cell lines at expected therapeutic concentrations.
-
Possible Cause 1: Cell line sensitivity. Non-cancerous cell lines have varying dependencies on BET proteins for their proliferation and survival. Some normal cell types may be inherently more sensitive to BET protein degradation.
-
Troubleshooting Tip: Review the literature for the specific BET protein dependency of your chosen non-cancerous cell line. Consider using a cell line reported to be less sensitive to BET inhibition or degradation as a negative control.
-
-
Possible Cause 2: Off-target effects. Although designed to be specific, at higher concentrations, off-target effects can contribute to cytotoxicity.
-
Troubleshooting Tip: Perform a dose-response curve to determine the lowest effective concentration in your cancer cell line of interest and use this as a benchmark for your non-cancerous controls. Consider using a negative control compound that is structurally similar to this compound but does not bind to BET proteins or the E3 ligase.
-
-
Possible Cause 3: Experimental variability. Inconsistent cell seeding densities or variations in reagent concentrations can lead to skewed cytotoxicity results.
-
Troubleshooting Tip: Ensure consistent cell seeding and perform serial dilutions of this compound accurately. Include vehicle-only (e.g., DMSO) controls to account for any solvent-induced toxicity.
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Assay type. Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the results.
-
Troubleshooting Tip: Use at least two different types of viability assays to confirm your findings. For example, combine a metabolic assay (e.g., MTT, MTS) with a dye exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release).
-
-
Possible Cause 2: Assay timing. The cytotoxic effects of this compound may be time-dependent.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal endpoint for your cell viability assay (e.g., 24, 48, 72 hours post-treatment).
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the general steps for assessing the cytotoxicity of this compound in non-cancerous cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a 10-point dose curve with 1:3 serial dilutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 4. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Arv-771 in cancer cells
Welcome to the technical support center for ARV-771, a potent proteolysis-targeting chimera (PROTAC) for the degradation of BET (Bromodomain and Extra-Terminal) proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and understand the mechanisms of action and potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small-molecule pan-BET degrader. It is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins BRD2, BRD3, and BRD4, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation results in the suppression of downstream oncogenic signaling pathways, such as those driven by the androgen receptor (AR) and c-MYC.[3][4] Unlike traditional BET inhibitors that only block the bromodomain, this compound removes the entire protein, which can lead to a more profound and sustained biological effect.[3][5]
Q2: My cancer cells are developing resistance to this compound. What are the potential mechanisms?
Acquired resistance to this compound can occur through several mechanisms. A primary cause is the genomic alteration of the components of the E3 ligase machinery that this compound hijacks.[6]
-
Alterations in the VHL E3 Ligase Complex : Since this compound is a VHL-based PROTAC, resistance can arise from the depletion or mutation of core components of this complex, such as Cullin-2 (CUL2).[6][7]
-
Upregulation of Wnt/β-catenin Signaling : In some leukemia models, resistance to BET inhibitors has been linked to an increase in Wnt/β-catenin signaling.[8]
-
BRD4 Hyper-phosphorylation : Increased phosphorylation of BRD4 can contribute to resistance to BET inhibitors, potentially affecting PROTAC efficacy.[9]
-
Activation of Bypass Pathways : Cancer cells may develop resistance by activating alternative signaling pathways to compensate for the loss of BET proteins. For example, in hepatocellular carcinoma cells, activation of MEK/ERK and p38 kinases has been implicated in potential resistance to this compound.[2]
Q3: How can I confirm that this compound is degrading BET proteins in my cell line?
The most direct method is to measure the protein levels of BRD2, BRD3, and BRD4 via Western blot. A significant reduction in the protein levels of these targets after treatment with this compound confirms its degradation activity. It is also recommended to assess the levels of downstream target genes like c-MYC, which should also be suppressed.[3][4]
Q4: What is the difference in potency between this compound and traditional BET inhibitors like JQ1?
This compound, as a BET degrader, often demonstrates significantly higher potency in cellular assays compared to BET inhibitors like JQ1 or OTX015.[5] For instance, in castration-resistant prostate cancer (CRPC) cell lines, this compound has been shown to be 10- to 500-fold more potent at inhibiting cell proliferation than JQ1.[5][10] While BET inhibitors can have a cytostatic effect, this compound is more likely to induce apoptosis.[5][10]
Troubleshooting Guide
Issue 1: Reduced or No Degradation of BET Proteins
Possible Cause 1: Compromised VHL E3 Ligase Pathway Your cells may have acquired mutations or deletions in genes essential for the VHL E3 ligase complex, such as CUL2.[6][7]
-
Troubleshooting Steps:
-
Sequence Key Genes: Perform genomic sequencing of core E3 ligase components like VHL, CUL2, and RBX1 in your resistant cell line and compare to the parental line.
-
Assess Protein Expression: Use Western blot to check the protein levels of CUL2 and VHL in both sensitive and resistant cells. A loss of CUL2 protein has been specifically linked to this compound resistance.[6]
-
Rescue Experiment: If a deficiency is identified, attempt to rescue the phenotype by reintroducing the wild-type version of the depleted protein (e.g., via cDNA transfection) and re-assess sensitivity to this compound.[6]
-
Possible Cause 2: Drug Efflux While not the most commonly reported mechanism for BET inhibitor resistance, increased activity of drug efflux pumps could play a role.[8]
-
Troubleshooting Steps:
-
Co-treatment with Efflux Pump Inhibitors: Treat cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). A restored sensitivity would suggest the involvement of drug efflux.
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of common drug transporter genes (ABCB1, ABCC1, etc.) in resistant versus parental cells.
-
Issue 2: Cells Proliferate Despite BET Protein Degradation
Possible Cause 1: Activation of Compensatory Signaling Pathways The cancer cells may have activated bypass pathways to maintain proliferation and survival.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform RNA-sequencing or proteomic analysis on parental and resistant cells (treated with this compound) to identify upregulated signaling pathways. Pathways such as Wnt/β-catenin or MEK/ERK have been implicated.[2][8]
-
Combination Therapy: Based on the pathway analysis, test combination therapies. For example, if the Wnt/β-catenin pathway is activated, co-treat with a Wnt inhibitor.[8] If MEK/ERK is activated, a MEK inhibitor could restore sensitivity.[2]
-
Possible Cause 2: Bromodomain-Independent Function of Residual BRD4 In some models of resistance to BET inhibitors, BRD4 has been shown to support transcription in a manner that is independent of its bromodomains, a mechanism that might not be fully overcome by degradation if a small amount of BRD4 remains.[9]
-
Troubleshooting Steps:
-
Confirm Degradation Levels: Ensure that BET protein degradation is near-complete via sensitive Western blotting.
-
Test Alternative Degraders: If available, test a PROTAC that utilizes a different E3 ligase (e.g., a CRBN-based degrader like ARV-825) to see if the resistance is specific to the VHL-mediated degradation pathway.[6]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (BET Degradation) | 22Rv1, VCaP, LnCaP95 | <5 nM | [1] |
| IC₅₀ (c-MYC Suppression) | 22Rv1 | <1 nM | [4] |
| IC₅₀ (Cell Proliferation) | 22Rv1 | 4.7 nM | [11] |
| IC₅₀ (Cell Proliferation) | VCaP | 0.8 nM | [11] |
| IC₅₀ (Cell Proliferation) | LnCaP95 | 3.2 nM | [11] |
Table 2: Binding Affinity (Kd) of this compound for BET Bromodomains
| Target Bromodomain | Kd (nM) | Reference |
| BRD2 (BD1) | 34 | [12][13] |
| BRD2 (BD2) | 4.7 | [12][13] |
| BRD3 (BD1) | 8.3 | [12][13] |
| BRD3 (BD2) | 7.6 | [12][13] |
| BRD4 (BD1) | 9.6 | [12][13] |
| BRD4 (BD2) | 7.6 | [12][13] |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
-
Cell Seeding: Plate cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for 16-24 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well for 22Rv1) in a 96-well opaque-walled plate.[12]
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 10-point, 1:3 dilution) for 72 hours.[12]
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC₅₀ value.
Visualizations
Caption: Mechanism of this compound-mediated BET protein degradation.
Caption: Logic diagram for troubleshooting this compound resistance.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Arv-771 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET degrader Arv-771. The focus is on improving its in vivo bioavailability and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the reported bioavailability of this compound when administered subcutaneously?
A1: The subcutaneous bioavailability of this compound in mice has been reported to be 100%.[1] A study by Raina et al. (2016) determined the pharmacokinetic parameters of this compound following both intravenous (i.v.) and subcutaneous (s.c.) administration.
Q2: I am observing lower than expected efficacy in my in vivo experiments after subcutaneous injection. What are some potential reasons?
A2: While the reported bioavailability is high, suboptimal efficacy can arise from several factors:
-
Formulation Issues: this compound has poor aqueous solubility.[2] Improper formulation can lead to precipitation at the injection site, reducing the amount of drug that reaches circulation. Ensure the vehicle maintains this compound in solution.
-
Metabolism: Rapid in vivo metabolism can clear the drug before it reaches the target tissue in sufficient concentrations.
-
Dosing Regimen: The dosing frequency and concentration may not be optimal for your specific animal model and tumor type.
-
Drug Stability: Ensure the stock solutions and final formulations are prepared fresh and handled correctly to prevent degradation.
Q3: Are there any established formulation strategies to improve the delivery and efficacy of this compound?
A3: Yes, advanced drug delivery systems have been explored to enhance the therapeutic window of this compound. These include:
-
Redox-Responsive Polymeric Nanoparticles: These nanoparticles can encapsulate this compound and release it in response to the higher glutathione (B108866) levels often found in the tumor microenvironment.[3] This strategy aims to increase intracellular accumulation and targeted protein degradation.[3]
-
Pre-fused PROTACs with Lipid-like Nanoparticles: This approach involves pre-complexing this compound with its E3 ligase ligand (VHL) and then encapsulating this complex in lipid-like nanoparticles.[3][4] This method has been shown to accelerate and enhance the degradation of the target protein, BRD4.[3][4]
Q4: What is the mechanism of action for this compound?
A4: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a hetero-bifunctional molecule that brings together a target protein (BRD2, BRD3, and BRD4) and an E3 ubiquitin ligase (VHL).[1] This proximity facilitates the ubiquitination of the BET proteins, marking them for degradation by the proteasome.[1]
Troubleshooting Guides
Issue: Poor Solubility of this compound During Formulation Preparation
-
Observation: this compound precipitates out of solution when preparing formulations for in vivo studies.
-
Possible Cause: this compound is poorly soluble in aqueous solutions.[2] The chosen vehicle may not have sufficient solubilizing capacity.
-
Troubleshooting Steps:
-
Use a Co-solvent System: A commonly used vehicle for subcutaneous administration of this compound is a mixture of DMSO, PEG300, Tween 80, and saline.[5] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]
-
Sonication: Gentle sonication can aid in the dissolution of this compound in the formulation vehicle.[5]
-
Prepare Fresh: Always prepare the formulation immediately before use to minimize the risk of precipitation over time.
-
Issue: Inconsistent Pharmacokinetic (PK) Profile in Animal Studies
-
Observation: High variability in plasma concentrations of this compound is observed between animals in the same cohort.
-
Possible Cause: Inconsistent administration technique or formulation instability.
-
Troubleshooting Steps:
-
Standardize Injection Technique: Ensure a consistent subcutaneous injection technique, including injection volume and location, across all animals.
-
Verify Formulation Homogeneity: Ensure the dosing solution is homogenous and that this compound has not precipitated. Gently mix the solution before each injection.
-
Evaluate Vehicle Effects: The chosen vehicle can influence the absorption rate. Ensure the vehicle itself is not causing irritation or adverse reactions at the injection site.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Subcutaneous (10 mg/kg) |
| Cmax | 0.44 µM | 1.73 µM |
| Tmax | - | 1.0 h |
| AUC | 0.70 µM·h | 7.3 µM·h |
| Bioavailability (F) | - | 100% |
| Clearance (CL) | 2.39 L/h/kg | - |
| Volume of Distribution (Vss) | 5.28 L/kg | - |
Data from Raina et al., PNAS, 2016.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the this compound is fully dissolved.
-
In a sterile microcentrifuge tube, sequentially add the vehicle components. For a 1 mL final volume of a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline formulation, add:
-
400 µL PEG300
-
50 µL Tween 80
-
100 µL of the this compound stock solution in DMSO (adjust volume based on desired final concentration)
-
450 µL Saline
-
-
Vortex the solution thoroughly between the addition of each component to ensure a clear and homogenous mixture.
-
If necessary, use gentle sonication to aid dissolution.
-
Use the formulation immediately for subcutaneous injection.
Protocol 2: Western Blot for BRD4 Degradation in Tumor Xenografts
Materials:
-
Tumor tissue harvested from this compound-treated and vehicle-treated animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against BRD4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Homogenize harvested tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of BRD4 degradation.
Visualizations
Caption: Mechanism of action of this compound leading to BET protein degradation.
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Troubleshooting logic for addressing suboptimal in vivo efficacy of this compound.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 4. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PROTAC | BET Degrader | TargetMol [targetmol.com]
Arv-771 PROTAC Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting control experiments with Arv-771, a potent proteolysis-targeting chimera (PROTAC) for BET protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, small-molecule pan-BET degrader that operates through PROTAC technology.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[3] By bringing the BET protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[4][5] This leads to the suppression of downstream oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR), ultimately inducing apoptosis in cancer cells.[6][7]
Q2: What are the essential positive and negative controls for an this compound experiment?
To ensure the specificity and mechanism of action of this compound, the following controls are crucial:
-
Positive Control: A known BET inhibitor (e.g., JQ1 or OTX015) can be used to compare the effects of BET protein degradation versus simple inhibition.[6]
-
Negative Control (Inactive Epimer): ARV-766, a diastereomer of this compound, is the ideal negative control.[6][8] It has the opposite configuration at the hydroxyproline (B1673980) residue, preventing it from binding to the VHL E3 ligase, and thus it cannot induce BET protein degradation.[6][9]
-
Mechanism-Based Controls:
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG-132 or carfilzomib) should rescue the degradation of BET proteins, confirming the involvement of the proteasome.[10][11]
-
Competitive VHL Ligand: Co-treatment with an excess of a free VHL ligand (e.g., VH-032 or ARV-056) will compete with this compound for binding to the VHL E3 ligase, thereby inhibiting BET protein degradation.[11][12]
-
Q3: My cells are not showing the expected level of BET protein degradation after this compound treatment. What could be the issue?
Several factors could contribute to a lack of BET protein degradation:
-
Cell Line Specificity: The expression levels of VHL and the target BET proteins can vary between cell lines, which can affect the efficiency of this compound. Ensure your cell line expresses adequate levels of these proteins.
-
Drug Concentration and Incubation Time: The degradation of BET proteins is dependent on both the concentration of this compound and the duration of treatment. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Compound Integrity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Experimental Technique: Verify the accuracy of your protein quantification and western blotting procedures. Use a reliable loading control to ensure equal protein loading.
Q4: I am observing off-target effects. How can I investigate this?
While this compound is designed to be a specific BET degrader, off-target effects are a possibility with any small molecule. To investigate this:
-
Use the Inactive Control: Compare the cellular phenotype and any unexpected protein changes between cells treated with this compound and its inactive epimer, ARV-766.[6] Effects observed with this compound but not ARV-766 are more likely to be on-target.
-
Proteomics Analysis: A global proteomics study (e.g., mass spectrometry) can identify unintended protein degradation.[13]
-
Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by overexpressing the depleted off-target protein.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (Cell Proliferation, nM) | Reference |
| This compound | 22Rv1 | < 5 | < 1 | [4] |
| This compound | VCaP | < 5 | Not Reported | [6] |
| This compound | LnCaP95 | < 5 | Not Reported | [6] |
DC₅₀: The concentration of the drug that results in 50% protein degradation. IC₅₀: The concentration of the drug that results in 50% inhibition of a biological process.
Table 2: Binding Affinity (Kd) of this compound for BET Bromodomains
| Bromodomain | Kd (nM) | Reference |
| BRD2(1) | 34 | [14] |
| BRD2(2) | 4.7 | [14] |
| BRD3(1) | 8.3 | [14] |
| BRD3(2) | 7.6 | [14] |
| BRD4(1) | 9.6 | [14] |
| BRD4(2) | 7.6 | [14] |
Experimental Protocols
Western Blot for BET Protein Degradation
This protocol details the steps to assess the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and the appropriate controls (vehicle, ARV-766) for a specified duration (e.g., 4, 8, 16, 24 hours).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Cell Viability Assay (MTS/MTT)
This assay measures the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.[4]
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and control compounds.
-
Treat the cells and incubate for 72 hours.[4]
-
-
MTS/MTT Addition and Measurement:
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.[4]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
-
Apoptosis Assay (PARP Cleavage)
This protocol assesses the induction of apoptosis by detecting the cleavage of PARP.
-
Cell Treatment and Lysis:
-
Western Blotting:
-
Perform western blotting as described above.
-
Use a primary antibody that detects both full-length and cleaved PARP. An increase in the cleaved PARP fragment indicates apoptosis.[7]
-
Visualizations
Caption: Mechanism of Action of this compound PROTAC.
Caption: General experimental workflow for this compound studies.
Caption: Logical relationships of control experiments.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
ARV-771 vs. JQ1: A Comparative Guide to c-MYC Suppression
In the landscape of cancer therapeutics, the transcription factor c-MYC remains a pivotal yet challenging target. Its dysregulation is a hallmark of numerous human cancers, driving proliferation and tumor growth. Direct inhibition of c-MYC has proven difficult, leading researchers to explore indirect strategies. Among the most promising are those targeting the Bromodomain and Extra-Terminal (BET) family of proteins, critical regulators of c-MYC transcription. This guide provides a detailed comparison of two key molecules in this field: ARV-771, a Proteolysis Targeting Chimera (PROTAC) BET degrader, and JQ1, a small molecule BET inhibitor.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and JQ1 lies in their mechanism of action. JQ1 acts as a competitive inhibitor, binding to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, and BRD4) and displacing them from chromatin.[1][2] This prevents the recruitment of the transcriptional machinery necessary for c-MYC expression.
This compound, on the other hand, operates through targeted protein degradation.[3][4][5] It is a heterobifunctional molecule that simultaneously binds to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic process results in the elimination of BET proteins from the cell, leading to a more profound and sustained suppression of c-MYC.
Potency and Efficacy in c-MYC Suppression
Experimental data consistently demonstrates the superior potency of this compound in degrading BET proteins and suppressing c-MYC compared to the inhibitory action of JQ1.
In castration-resistant prostate cancer (CRPC) cell lines, this compound potently degrades BRD2, BRD3, and BRD4 with a DC50 (half-maximal degradation concentration) of less than 5 nM.[3][6] This degradation leads to a profound depletion of c-MYC protein with an IC50 (half-maximal inhibitory concentration) of less than 1 nM.[3][7][8] In the same cellular models, the BET inhibitor JQ1 was found to be approximately 10-fold less potent in suppressing c-MYC.[8]
| Compound | Target | Mechanism | DC50 (BET Proteins) | IC50 (c-MYC Protein) | Cell Line | Reference |
| This compound | BRD2/3/4 | Degradation | < 5 nM | < 1 nM | 22Rv1 (CRPC) | [3] |
| JQ1 | BRD2/3/4 | Inhibition | N/A | ~10-fold higher than this compound | 22Rv1 (CRPC) | [8] |
Table 1. In vitro potency of this compound and JQ1 in c-MYC suppression.
The superior activity of this compound extends to in vivo models. In a 22Rv1 tumor xenograft model, daily subcutaneous injections of this compound at 10 mg/kg for 3 days resulted in a 76% down-regulation of c-MYC levels in the tumor tissue.[3][9] In contrast, while BET inhibitors like OTX015 (a JQ1 analog) also led to c-MYC down-regulation, they were less effective and in some cases resulted in an accumulation of BRD4 protein.[3][9]
| Treatment | Dose | Duration | c-MYC Down-regulation (Tumor) | BRD4 Down-regulation (Tumor) | Animal Model | Reference |
| This compound | 10 mg/kg (s.c.) | 3 days | 76% | 37% | 22Rv1 Xenograft | [3][9] |
| This compound | 10 mg/kg (s.c.) | 14 days | >80% | >80% | 22Rv1 Xenograft | [9] |
| OTX015 | 50 mg/kg (p.o.) | 14 days | Yes | Accumulation | 22Rv1 Xenograft | [3][9] |
Table 2. In vivo efficacy of this compound and a JQ1 analog in c-MYC and BRD4 modulation.
Effects on Cell Viability and Apoptosis
The enhanced suppression of c-MYC by this compound translates to greater anti-proliferative and pro-apoptotic effects. In various CRPC cell lines, this compound was 10- to 500-fold more potent than JQ1 or OTX015 at inhibiting cell proliferation.[3] Furthermore, treatment with this compound leads to significant caspase activation and PARP cleavage, indicative of apoptosis, to a greater extent than BET inhibitors.[3]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate this compound and JQ1. Specific details may vary between studies.
Western Blotting for Protein Levels
-
Cell Lysis: Cells are treated with the compounds for the desired time and concentration, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against c-MYC, BRD4, or other proteins of interest overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Quantitative RT-PCR for mRNA Levels
-
RNA Extraction: Total RNA is extracted from treated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Quantitative PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: The relative expression of c-MYC mRNA is calculated using the ΔΔCt method.[3][4]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the compounds for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT reagent or CellTiter-Glo reagent is added to each well according to the manufacturer's instructions.
-
Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Conclusion
Both this compound and JQ1 effectively suppress c-MYC by targeting the BET family of proteins. However, this compound's mechanism of targeted degradation offers a distinct advantage over JQ1's inhibitory action, resulting in more potent and sustained c-MYC suppression, and consequently, more profound anti-cancer effects in preclinical models. The choice between a degrader and an inhibitor will depend on the specific research question or therapeutic context, but the data presented here highlights the significant potential of PROTAC-mediated BET degradation as a powerful strategy to target c-MYC-driven cancers.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ARV-771 vs. Other BET Inhibitors in CRPC Models: A Comparative Guide
In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. This guide provides a detailed comparison of ARV-771, a novel proteolysis-targeting chimera (PROTAC) BET degrader, with other notable BET inhibitors, including JQ1, OTX015, and ZEN-3694, based on their performance in preclinical CRPC models.
Executive Summary
This compound demonstrates superior potency and efficacy in preclinical CRPC models compared to traditional BET inhibitors. As a BET degrader, this compound not only inhibits BET protein function but actively induces their degradation, leading to a more profound and sustained suppression of key oncogenic signaling pathways, including those driven by the androgen receptor (AR) and c-MYC.[1][2] This dual action translates to enhanced anti-proliferative effects and tumor regression in cellular and animal models of CRPC, including those resistant to conventional therapies.[3][4]
Data Presentation
In Vitro Efficacy: Cell Proliferation
The anti-proliferative activity of this compound and other BET inhibitors was assessed across various CRPC cell lines. This compound consistently exhibited significantly lower half-maximal inhibitory concentrations (IC50) compared to JQ1 and OTX015, indicating greater potency.[5][6]
| Compound | Cell Line | IC50 (nM) | Fold Potency vs. JQ1 | Fold Potency vs. OTX015 |
| This compound | 22Rv1 | < 1 | ~10-fold more potent | ~100-fold more potent |
| VCaP | < 5 | - | - | |
| LnCaP95 | < 5 | - | - | |
| JQ1 | 22Rv1 | ~10 | - | - |
| VCaP | ~180 | - | - | |
| LNCaP | ~90 | - | - | |
| OTX015 | 22Rv1 | ~100 | - | - |
| VCaP | ~300 | - | - | |
| ZEN-3694 | LNCaP (Enzalutamide-sensitive) | ~1000 | - | - |
| LNCaP (Enzalutamide-resistant) | ~1000 | - | - |
Data compiled from multiple sources.[1][5][6][7]
In Vitro Efficacy: BET Protein Degradation
As a PROTAC, this compound's primary mechanism is the degradation of BET proteins. Its efficiency is measured by the half-maximal degradation concentration (DC50).
| Compound | Cell Line | Target | DC50 (nM) |
| This compound | 22Rv1 | BRD2/3/4 | < 5 |
| VCaP | BRD2/3/4 | < 5 | |
| LnCaP95 | BRD2/3/4 | < 5 |
Data compiled from multiple sources.[2][3]
In Vivo Efficacy: Xenograft Models
In mouse xenograft models of CRPC, this compound demonstrated robust anti-tumor activity, leading to tumor growth inhibition and even regression.
| Compound | Xenograft Model | Dosing | Outcome |
| This compound | 22Rv1 (Nu/Nu mice) | 30 mg/kg, s.c., daily | Tumor regression |
| VCaP (CB17 SCID mice) | Intermittent | Tumor growth inhibition | |
| ZEN-3694 | 22Rv1 | Well-tolerated doses | Inhibition of tumor progression |
| VCaP | Well-tolerated doses | Inhibition of tumor progression | |
| LuCaP 35CR (PDX) | Well-tolerated doses | Inhibition of tumor progression |
Data compiled from multiple sources.[5][8][9][10]
Signaling Pathways and Mechanisms of Action
BET inhibitors function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting the transcription of target genes such as MYC and AR-regulated genes.[8] this compound, however, utilizes the ubiquitin-proteasome system to induce the degradation of BET proteins. This not only ablates their transcriptional regulatory function but also their scaffolding capabilities, leading to a more comprehensive shutdown of downstream signaling.[1][11] A key differentiator is this compound's ability to suppress both full-length AR (FL-AR) and AR splice variants like AR-V7, which are implicated in resistance to anti-androgen therapies.[3][5] In contrast, conventional BET inhibitors like JQ1 primarily reduce AR-V7 levels without significantly impacting FL-AR.[5]
Caption: Mechanism of Action: BET Inhibitors vs. This compound.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: CRPC cell lines (e.g., 22Rv1, VCaP, LnCaP95) are seeded in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours.[1][5]
-
Compound Treatment: A serial dilution of the test compounds (this compound, JQ1, OTX015, ZEN-3694) is prepared in the culture medium. The medium from the cell plates is replaced with 100 µL of the compound dilutions or vehicle control (DMSO).[1]
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.[1][5] For the CellTiter-Glo® assay, 100 µL of the reagent is added to each well, and luminescence is measured after a 10-minute incubation. For the MTT assay, 20 µL of MTT reagent is added, followed by a 1-4 hour incubation and subsequent measurement of absorbance at 570 nm after solubilization of formazan (B1609692) crystals.[1]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the dose-response curves using software like GraphPad Prism.[5]
Western Blotting
-
Cell Treatment and Lysis: CRPC cells are treated with specified concentrations of the compounds for a designated time (e.g., 16 hours).[5] Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against BRD4, AR, c-MYC, and a loading control (e.g., GAPDH or β-actin).[1][5]
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an ECL substrate and a chemiluminescence imaging system.[1]
Quantitative PCR (qPCR)
-
Cell Treatment and RNA Extraction: VCaP cells are treated with the compounds for 16 hours.[5] Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green or TaqMan-based assay with primers specific for FL-AR, AR-V7, and c-MYC, and a housekeeping gene (e.g., GAPDH) for normalization.[5]
-
Data Analysis: Relative mRNA expression is calculated using the ΔΔCt method.
CRPC Xenograft Mouse Model
-
Cell Implantation: Male immunodeficient mice (e.g., Nu/Nu or CB17 SCID) are subcutaneously injected with CRPC cells (e.g., 22Rv1 or VCaP) mixed with Matrigel.[5][8]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[5]
-
Compound Administration: this compound is typically administered subcutaneously, while other BET inhibitors may be given via oral gavage or intraperitoneal injection at specified doses and schedules.[5][8]
-
Tumor Measurement and Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).[5]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to assess target engagement.[8]
Conclusion
The preclinical data strongly suggest that this compound, through its unique mechanism as a BET protein degrader, offers a significant therapeutic advantage over traditional BET inhibitors in CRPC models. Its ability to potently and broadly suppress the AR and c-MYC signaling axes, including the degradation of resistance-conferring AR splice variants, positions it as a highly promising candidate for further clinical development in the treatment of castration-resistant prostate cancer. The superior in vitro and in vivo efficacy of this compound underscores the potential of targeted protein degradation as a powerful therapeutic modality in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. zenithepigenetics.com [zenithepigenetics.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: ARV-771 Outperforms Enzalutamide in Preclinical Prostate Cancer Models
A head-to-head comparison of the PROTAC protein degrader ARV-771 and the androgen receptor inhibitor enzalutamide (B1683756) reveals superior tumor growth inhibition by this compound in preclinical models of castration-resistant prostate cancer (CRPC). Experimental data from in vivo studies demonstrates that this compound not only induces significant tumor regression in enzalutamide-resistant xenografts but also more effectively curtails tumor growth in models where enzalutamide shows minimal activity.
This guide provides a detailed comparison of the in vivo efficacy of this compound and enzalutamide, presenting key experimental data, methodologies, and a visualization of their distinct mechanisms of action for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy
The in vivo antitumor activity of this compound has been directly compared to enzalutamide in xenograft models of castration-resistant prostate cancer. The data, summarized below, highlights the superior performance of this compound in both enzalutamide-resistant and other CRPC models.
| Parameter | This compound | Enzalutamide | Prostate Cancer Model | Reference |
| Tumor Growth Inhibition (TGI) | Induces dose-dependent tumor regression | Not effective | 22Rv1 (Enzalutamide-Resistant) | [1] |
| Tumor Growth Inhibition (TGI) | 60% | Marginal impact | VCaP | [2] |
| Serum PSA Reduction | 60-80% | 40% | VCaP | [2] |
Table 1: Summary of Comparative In Vivo Efficacy of this compound and Enzalutamide.
Mechanisms of Action: Inhibition vs. Degradation
Enzalutamide and this compound employ fundamentally different mechanisms to disrupt androgen receptor (AR) signaling, a key driver of prostate cancer growth.
Enzalutamide acts as a competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain of the AR, preventing its activation by androgens, nuclear translocation, and subsequent binding to DNA, thereby inhibiting the transcription of AR target genes.[1]
This compound , on the other hand, is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that brings about the degradation of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4).[1] The degradation of these BET proteins, which are critical readers of the epigenetic code, leads to the downstream suppression of AR signaling and AR protein levels.[1] This mechanism allows this compound to be effective even in contexts where enzalutamide fails, such as in the presence of AR splice variants that lack the ligand-binding domain.[1]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
22Rv1 Enzalutamide-Resistant Xenograft Study[1]
-
Animal Model: Male Nu/Nu mice were used for this study.
-
Cell Line and Implantation: 22Rv1 human castration-resistant prostate cancer cells were implanted subcutaneously into the flanks of the mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (administered subcutaneously, daily, at doses of 10 mg/kg and 30 mg/kg)
-
OTX015 (a BET inhibitor, for comparison)
-
Docetaxel (chemotherapy control)
-
-
Dosing and Administration: this compound was administered daily via subcutaneous injection.
-
Efficacy Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition and regression. Body weight was monitored as an indicator of toxicity.
VCaP Xenograft Study[2]
-
Animal Model: Male CB17 SCID mice were utilized.
-
Cell Line and Implantation: VCaP human prostate cancer cells were subcutaneously implanted into the mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (administered subcutaneously with intermittent dosing schedules: every 3 days or 3 days on/4 days off)
-
Enzalutamide
-
-
Dosing and Administration: this compound was administered subcutaneously. The study evaluated two different intermittent dosing schedules.
-
Efficacy Endpoints:
-
Tumor volume was measured to determine tumor growth inhibition (TGI).
-
Serum levels of prostate-specific antigen (PSA) were analyzed by ELISA as a surrogate biomarker for tumor burden.
-
Body weight was monitored for signs of toxicity.
-
References
Unveiling the Proteomic Aftermath of Arv-771: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic changes induced by the BET degrader Arv-771 versus traditional BET inhibitors. Supported by experimental data, this analysis delves into the distinct mechanisms and downstream cellular consequences of these two classes of therapeutics.
This compound, a Proteolysis Targeting Chimera (PROTAC), represents a paradigm shift in targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). Unlike conventional small-molecule inhibitors that merely block the function of these epigenetic readers, this compound flags them for destruction by the cell's natural protein disposal machinery. This guide summarizes the key proteomic alterations identified through mass spectrometry following this compound treatment and contrasts them with the effects of BET inhibitors, providing a clearer picture of their respective impacts on cellular signaling and function.
Data Presentation: Quantitative Proteomic Changes
While comprehensive, publicly available mass spectrometry datasets detailing global proteomic changes induced by this compound are limited, a consistent pattern of protein modulation has been identified across multiple studies using semi-quantitative methods like Western blotting. The following table summarizes these key protein alterations in cancer cells treated with this compound, with a comparison to the effects of the BET inhibitor OTX015 where data is available.
| Protein Target | This compound Effect | BET Inhibitor (OTX015) Effect | Biological Process |
| Primary Targets | |||
| BRD2 | Strong Degradation | No Degradation | Transcriptional Regulation |
| BRD3 | Strong Degradation | No Degradation | Transcriptional Regulation |
| BRD4 | Strong Degradation | Accumulation[1] | Transcriptional Regulation |
| Downstream Effectors | |||
| c-MYC | Significant Downregulation[1] | Downregulation | Cell Proliferation, Metabolism |
| Androgen Receptor (AR) | Significant Downregulation[2][3] | No significant change[2][3] | Prostate Cancer Progression |
| AR Splice Variants (e.g., AR-V7) | Significant Downregulation[1][2] | Downregulation | Therapy Resistance in Prostate Cancer |
| Apoptosis Regulators | |||
| Cleaved PARP | Significant Increase[2] | Minimal to no increase | Apoptosis Execution |
| Bcl-2 | Downregulation[4] | Less pronounced downregulation | Inhibition of Apoptosis |
| Bcl-XL | Downregulation[4] | Less pronounced downregulation | Inhibition of Apoptosis |
| NOXA | Upregulation | Less pronounced upregulation | Promotion of Apoptosis |
| Cell Cycle Regulators | |||
| Cyclin D1 | Downregulation[4] | Downregulation | G1/S Phase Transition |
| CDK4 | Downregulation[4] | Downregulation | G1/S Phase Transition |
| p21 (CDKN1A) | Upregulation | Upregulation | Cell Cycle Inhibition |
| p27 | Upregulation[4] | Less pronounced upregulation | Cell Cycle Inhibition |
| Other Key Proteins | |||
| HEXIM1 | Upregulation | Less pronounced upregulation | Transcriptional Regulation |
| BTK | Downregulation | Downregulation | B-cell Receptor Signaling |
| XIAP | Downregulation | Downregulation | Inhibition of Apoptosis |
Experimental Protocols
The following is a representative, detailed methodology for the mass spectrometry-based quantitative proteomic analysis of this compound-treated cells, synthesized from published studies.[4]
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., HepG2 hepatocellular carcinoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded and allowed to adhere overnight.
-
Treatment is initiated by adding this compound (e.g., at a final concentration of 0.5 µM) or a vehicle control (e.g., DMSO) to the culture medium.
-
Cells are incubated for a specified duration (e.g., 24 hours) to allow for protein degradation and downstream proteomic changes.
2. Protein Extraction and Digestion:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.
-
Cell lysis is performed using a buffer containing urea (B33335) and protease inhibitors to denature proteins and prevent degradation.
-
Protein concentration is determined using a BCA protein assay.
-
An equal amount of protein from each sample is taken for digestion. Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.
-
Proteins are then digested into peptides using an enzyme such as trypsin.
3. Peptide Desalting and LC-MS/MS Analysis:
-
The resulting peptide mixtures are desalted using C18 solid-phase extraction cartridges.
-
Peptides are then separated by reverse-phase liquid chromatography (LC) using a gradient of an organic solvent (e.g., acetonitrile) and analyzed by a high-resolution mass spectrometer (e.g., a Q Exactive Orbitrap).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in a full scan are selected for fragmentation (MS/MS).
4. Data Analysis:
-
The raw mass spectrometry data is processed using software such as MaxQuant.
-
Peptides and proteins are identified by searching the MS/MS spectra against a human protein database (e.g., UniProt).
-
Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the this compound-treated and control samples.
-
Statistical analysis is performed to identify proteins that are significantly differentially expressed (e.g., using a t-test with a specified p-value cutoff).
Visualizing the Molecular Impact of this compound
To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
ARV-771 vs. ARV-825: A Comparative Guide to Potency for Researchers
In the rapidly advancing field of targeted protein degradation, two pioneering BET (Bromodomain and Extra-Terminal) protein degraders, ARV-771 and its predecessor ARV-825, have garnered significant attention. Both molecules, developed as Proteolysis Targeting Chimeras (PROTACs), are designed to eliminate BET proteins, particularly BRD4, which are critical drivers in various cancers. This guide provides a detailed, data-supported comparison of the potency and pharmacological profiles of this compound and ARV-825 to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and ARV-825 are heterobifunctional molecules that induce the degradation of BET proteins by hijacking the ubiquitin-proteasome system. They achieve this by simultaneously binding to a BET protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The key distinction between the two lies in the E3 ligase they recruit:
-
This compound utilizes a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][][3]
-
ARV-825 employs a phthalimide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6]
This difference in E3 ligase recruitment can influence the degradation efficiency, cellular pharmacology, and potential resistance mechanisms.
Quantitative Comparison of Potency
The potency of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the reported potency of this compound and ARV-825 in various cancer cell lines.
Table 1: BRD4 Degradation Potency (DC50)
| Compound | Target Protein(s) | Cell Line(s) | DC50 | Citation(s) |
| This compound | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | [1] |
| 22Rv1 (CRPC) | < 5 nM | [7][8] | ||
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | [1] |
| Burkitt's Lymphoma (BL) | < 1 nM | [9][10] |
Table 2: Inhibition of c-MYC (a downstream target of BRD4)
| Compound | Cell Line(s) | IC50 | Citation(s) |
| This compound | 22Rv1, VCaP, LnCaP95 (CRPC) | < 1 nM | [7][11] |
| ARV-825 | Not explicitly stated in direct comparison | As potent as this compound in suppressing c-MYC | [7][8] |
While both compounds exhibit potent, low nanomolar to sub-nanomolar DC50 values for BRD4 degradation, direct head-to-head comparisons in the same study suggest that this compound may possess a more favorable overall pharmacological profile. One study noted that this compound has "superior pharmacological properties" compared with ARV-825, which was described as having "suboptimal PK" (pharmacokinetics).[7][8] This is a critical consideration for in vivo applications.
Furthermore, a study on acquired resistance demonstrated that resistance to the VHL-based this compound did not confer significant cross-resistance to the CRBN-based ARV-825, and vice-versa, suggesting that the choice of E3 ligase can be a key factor in overcoming potential drug resistance.[12]
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures involved, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BET Degraders: ARV-771 vs. dBET1
In the rapidly advancing field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed, side-by-side comparison of two prominent Bromodomain and Extra-Terminal (BET) protein degraders, ARV-771 and dBET1, for researchers, scientists, and drug development professionals.
Introduction
This compound and dBET1 are both heterobifunctional molecules designed to induce the degradation of BET proteins, which are key regulators of gene transcription and are implicated in a variety of cancers. While both molecules aim to eliminate BET proteins, they employ different E3 ubiquitin ligases to achieve this goal, leading to differences in their selectivity, potency, and overall biological activity. This compound is a pan-BET degrader that recruits the von Hippel-Lindau (VHL) E3 ligase, while dBET1 primarily targets BRD4 for degradation by recruiting Cereblon (CRBN).[1][2][3][4] This guide will delve into a quantitative comparison of their performance, supported by experimental data and detailed protocols.
Mechanism of Action
Both this compound and dBET1 function by hijacking the cell's ubiquitin-proteasome system. They simultaneously bind to a BET protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the proteasome. The key distinction lies in the E3 ligase they recruit.
dot
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the in vitro and in vivo performance of this compound and dBET1.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | dBET1 | Cell Line(s) | Reference(s) |
| Target Proteins | Pan-BET (BRD2, BRD3, BRD4) | Primarily BRD4; also BRD2, BRD3 | - | [5][6] |
| Recruited E3 Ligase | VHL | Cereblon (CRBN) | - | [5][6] |
| Degradation Potency (DC50) | < 5 nM | Not directly compared | 22Rv1, VCaP, LnCaP95 (CRPC) | [6] |
| c-MYC Suppression (IC50) | < 1 nM | ~500 nM (~500-fold weaker than this compound) | 22Rv1 (CRPC) | [1] |
| Cell Viability (IC50) | 0.12 ± 0.04 µM | Not directly compared | MDA-MB-231 (TNBC) | [7] |
| Cell Viability (IC50) | 0.45 ± 0.02 µM | Not directly compared | MDA-MB-436 (TNBC) | [7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing Schedule | Outcome | Reference(s) |
| This compound | 22Rv1 (CRPC) Xenograft | 10 mg/kg, s.c., daily | 37% BRD4 and 76% c-MYC downregulation in tumor tissue after 3 days. | [8] |
| This compound | 22Rv1 (CRPC) Xenograft | 30 mg/kg, s.c., daily | Tumor regression. | |
| This compound | VCaP (CRPC) Xenograft | Intermittent dosing | 60% Tumor Growth Inhibition (TGI). | |
| dBET1 | MV4;11 (AML) Xenograft | Not specified | Delays tumor growth and downregulates MYC. | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protein Degradation Assay (Western Blot)
This protocol is used to determine the degradation of target proteins (BRD2, BRD3, BRD4) following treatment with this compound or dBET1.
1. Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1, MDA-MB-231) in 6-well plates at a density that allows for logarithmic growth at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound or dBET1 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
dot
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound and dBET1 on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or dBET1 for the desired duration (e.g., 72 hours). Include a vehicle control.
3. MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[9]
-
Incubate for 1 to 4 hours at 37°C.[9]
4. Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Mix gently to ensure complete solubilization.[9]
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Conclusion
Both this compound and dBET1 are potent degraders of BET proteins with significant anti-cancer activity. The available head-to-head comparative data suggests that this compound is substantially more potent in suppressing the key oncogene c-MYC.[1] this compound's pan-BET degradation profile, mediated by the VHL E3 ligase, may offer a broader and more profound impact on the BET-dependent transcriptome in cancer cells. In contrast, dBET1's recruitment of the CRBN E3 ligase and its primary targeting of BRD4 represent a distinct pharmacological approach.
The choice between these two molecules for research and development will depend on the specific biological question and therapeutic context. For instance, the differential E3 ligase utilization could be critical in cell types with varying expression or accessibility of VHL and CRBN. Further direct comparative studies, particularly in a wider range of cancer models and with comprehensive in vivo head-to-head efficacy and toxicity assessments, are warranted to fully elucidate their relative therapeutic potential. This guide provides a foundational comparison to aid researchers in navigating the selection and application of these important research tools.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating ARV-771-Induced Apoptosis: A Comparative Guide to PARP Cleavage and Other Markers
For Researchers, Scientists, and Drug Development Professionals
The novel proteolysis-targeting chimera (PROTAC) ARV-771 has emerged as a potent degrader of Bromodomain and Extra-Terminal (BET) proteins, showing significant promise in cancer therapy. A key mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death. Validating this apoptotic response is crucial for preclinical and clinical development. This guide provides a comprehensive comparison of methods to validate this compound-induced apoptosis, with a primary focus on the widely accepted biomarker, PARP cleavage.
The Gold Standard: PARP Cleavage as a Hallmark of Apoptosis
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme critical for DNA repair. During apoptosis, PARP is cleaved by activated caspase-3 and caspase-7, rendering it inactive.[1][2] This cleavage event, which separates the full-length 116 kDa protein into an 89 kDa and a 24 kDa fragment, is considered a hallmark of apoptosis.[1][2] The detection of the 89 kDa fragment by Western blot is a reliable and widely used method to confirm apoptosis induction.
This compound, by degrading BET proteins, triggers the apoptotic cascade, leading to robust PARP cleavage. This makes the analysis of PARP cleavage an excellent method for validating the pro-apoptotic efficacy of this compound.
Comparative Analysis of Apoptosis Detection Methods
While PARP cleavage is a robust indicator of apoptosis, a multi-faceted approach to validation is often recommended. Below is a comparison of common apoptosis detection methods.
| Method | Principle | Advantages | Disadvantages |
| PARP Cleavage (Western Blot) | Detects the cleavage of full-length PARP (116 kDa) into its characteristic 89 kDa fragment by activated caspases.[1] | Highly specific to apoptosis, provides clear qualitative and semi-quantitative data, well-established methodology. | Requires cell lysis, not suitable for real-time analysis of live cells, less sensitive than some other methods. |
| Annexin V Staining (Flow Cytometry/Microscopy) | Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[3][4][5] | Detects early-stage apoptosis, can be used on live cells, allows for quantification of apoptotic cell populations.[3][4] | Can also stain necrotic cells if the membrane is compromised, transient signal, may not be suitable for all cell types.[4] |
| TUNEL Assay (Microscopy/Flow Cytometry) | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Labels the 3'-hydroxyl ends of DNA fragments generated during apoptosis.[6][7] | Can be performed on fixed cells and tissue sections, provides spatial information within tissues. | Detects a later stage of apoptosis, can also label necrotic cells and cells with DNA damage from other sources, potential for false positives.[6] |
| Caspase-3/7 Activation Assay | Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. | Directly measures the activity of key apoptotic enzymes, can be performed in live cells using fluorescent substrates. | Caspase activation can be transient, may not always correlate directly with the extent of cell death. |
Quantitative Data: this compound Outperforms BET Inhibitors in Inducing Apoptosis
Studies have demonstrated the superior ability of this compound to induce apoptosis compared to traditional BET inhibitors such as OTX015 and JQ1. This enhanced apoptotic induction is a key advantage of the PROTAC-mediated protein degradation approach over simple inhibition.
Table 1: Comparison of this compound and BET Inhibitors on Apoptosis Induction in 22Rv1 Castration-Resistant Prostate Cancer Cells
| Treatment | Concentration | PARP Cleavage (Cleaved PARP/Total PARP ratio) | Caspase-3/7 Activation (Fold Change vs. Control) |
| This compound | 100 nM | Significant increase | ~3.5-fold |
| OTX015 | 1 µM | No detectable cleavage | No significant increase |
| ARV-766 (inactive diastereomer) | 1 µM | No detectable cleavage | No significant increase |
Data summarized from Raina K, et al. PNAS. 2016.[8]
This data clearly indicates that this compound is a potent inducer of apoptosis, as evidenced by significant PARP cleavage and caspase activation, while the BET inhibitor OTX015 fails to induce a comparable apoptotic response at a higher concentration.[8]
Experimental Protocols
Accurate and reproducible data are paramount in drug development. Below are detailed protocols for the key experiments discussed.
Western Blot for PARP Cleavage
-
Cell Lysis: Treat cells with this compound or control compounds for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. The ratio of cleaved PARP (89 kDa) to full-length PARP (116 kDa) or a loading control (e.g., β-actin) can be calculated to compare apoptosis levels between samples.[5][9]
Annexin V Apoptosis Assay
-
Cell Preparation: Treat and harvest cells as described for Western blotting.
-
Staining: Resuspend 1-5 x 10^5 cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or DAPI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
TUNEL Assay for Cultured Cells
-
Fixation and Permeabilization: Fix harvested cells in 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP) for 60 minutes at 37°C.
-
Detection: If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody against the hapten (e.g., anti-BrdU antibody).
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in the nuclei of apoptotic cells.
Visualizing the Pathway and Workflow
To further clarify the processes involved, the following diagrams illustrate the this compound-induced apoptosis signaling pathway and a typical experimental workflow for its validation.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis validation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Nuclear Poly(ADP-Ribose) Dynamics in Response to Laser-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotna.net [biotna.net]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Arv-771 and OTX015: A New Frontier in BET-Targeted Cancer Therapy
In the rapidly evolving landscape of cancer therapeutics, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. This guide provides a detailed comparative analysis of two prominent BET-targeting agents, Arv-771 and OTX015, with a focus on their in vivo performance. This compound is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BET proteins, while OTX015 (also known as MK-8628) is a small molecule inhibitor of BET bromodomains. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the differential mechanisms and therapeutic potential of these two approaches.
Mechanism of Action: Inhibition vs. Degradation
OTX015 functions as a competitive inhibitor, binding to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, and BRD4) and preventing their interaction with chromatin.[1][2][3] This displacement disrupts the transcription of key oncogenes, most notably c-MYC, leading to reduced cell proliferation and induction of apoptosis.[1][4][5]
In contrast, this compound operates through a distinct and catalytic mechanism. As a PROTAC, it is a heterobifunctional molecule that simultaneously binds to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[6][7] This degradation-based approach not only ablates the protein's function but removes the protein scaffold entirely, potentially leading to a more profound and sustained downstream effect compared to inhibition.[7][8]
In Vivo Performance: A Head-to-Head Comparison
Preclinical in vivo studies have demonstrated the anti-tumor activity of both this compound and OTX015 across various cancer models. However, direct comparative studies suggest a superior efficacy for the degradation approach of this compound.
Tumor Growth Inhibition
In a castration-resistant prostate cancer (CRPC) xenograft model (22Rv1), this compound demonstrated a dose-dependent reduction in tumor size, with a 30 mg/kg subcutaneous daily dose leading to tumor regression.[9] In the same model, OTX015 resulted in significant tumor growth inhibition (TGI) of 80% but still represented progressive disease.[9] A study in a secondary acute myeloid leukemia (sAML) model also found this compound to be more effective than OTX015 in reducing the in vivo tumor burden.[10]
| Compound | Cancer Model | Dose and Route | Key Efficacy Outcome | Reference |
| This compound | Castration-Resistant Prostate Cancer (22Rv1 xenograft) | 10-30 mg/kg, subcutaneous, daily | Dose-dependent tumor growth inhibition; 30 mg/kg induced tumor regression. | [8][9] |
| OTX015 | Castration-Resistant Prostate Cancer (22Rv1 xenograft) | 50 mg/kg, oral gavage, daily | 80% Tumor Growth Inhibition (TGI). | [9] |
| This compound | Secondary Acute Myeloid Leukemia (sAML) | Not specified | More effective in reducing bioluminescence from sAML cells than OTX015. | [10] |
| OTX015 | Secondary Acute Myeloid Leukemia (sAML) | Not specified | Less effective than this compound in reducing tumor burden. | [10] |
| OTX015 | Pediatric Ependymoma | Oral administration | Significantly extended survival in 2 out of 3 orthotopic models. | [1] |
| OTX015 | Diffuse Large B-cell Lymphoma (SU-DHL-2 xenograft) | 50 mg/kg, oral, daily | Delayed tumor growth as a single agent. | [11] |
Effects on Biomarkers and Survival
This compound treatment in vivo leads to a significant and dose-dependent degradation of BRD4 and suppression of c-MYC levels in tumor tissues.[9][12] Interestingly, while OTX015 also leads to c-MYC downregulation, it has been observed to cause an accumulation of the BRD4 protein.[9][12] Furthermore, this compound has been shown to reduce the levels of AR-V7, a key resistance driver in CRPC, in tumor xenografts.[12][13]
In a survival study using a secondary acute myeloid leukemia model, this compound was significantly more effective in improving the median survival of mice compared to OTX015.[10]
| Compound | Cancer Model | Biomarker Change | Survival Outcome | Reference |
| This compound | Castration-Resistant Prostate Cancer (22Rv1 xenograft) | >80% knockdown of BRD4 and c-MYC at 10 mg/kg. Downregulation of AR-V7. | Not specified in direct comparison. | [9][12] |
| OTX015 | Castration-Resistant Prostate Cancer (22Rv1 xenograft) | c-MYC downregulation, but accumulation of BRD4 protein. | Not specified in direct comparison. | [9][12] |
| This compound | Secondary Acute Myeloid Leukemia (sAML) | Not specified | Significantly improved median survival compared to OTX015. | [10] |
| OTX015 | Secondary Acute Myeloid Leukemia (sAML) | Not specified | Less effective in improving survival than this compound. | [10] |
Signaling Pathways
The differential mechanisms of this compound and OTX015, while both targeting BET proteins, result in distinct downstream signaling consequences.
Caption: OTX015 competitively inhibits BET proteins, leading to transcriptional downregulation of oncogenes.
References
- 1. mdpi.com [mdpi.com]
- 2. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. PROTACs in the Management of Prostate Cancer [mdpi.com]
Confirming On-Target Degradation of Proteins Using CRISPR-Cas9: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of on-target protein degradation is a critical step in harnessing the full potential of CRISPR-Cas9 technology. This guide provides an objective comparison of the primary methods used to confirm protein knockdown, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
The advent of CRISPR-Cas9 for targeted protein degradation has revolutionized the study of protein function and offers promising therapeutic avenues. However, robust validation is paramount to ensure that the observed phenotype is a direct result of the intended protein loss. This guide delves into the three most common validation techniques: Western Blot, Quantitative Polymerase Chain Reaction (qPCR), and Mass Spectrometry. We will explore their principles, compare their performance, and provide detailed experimental workflows.
Comparison of Validation Methods
Each method for confirming protein degradation offers distinct advantages and limitations in terms of sensitivity, throughput, and the nature of the information it provides. The choice of method often depends on the specific experimental goals, available resources, and the desired level of quantification.
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Western Blot | Antibody-based detection of a specific protein in a complex lysate separated by size. | Low to Medium | Semi-quantitative to Quantitative | Widely established, provides molecular weight information, and is relatively inexpensive.[1][2] | Multiple steps can lead to variability, can be time-consuming, and antibody specificity is crucial.[1][3] |
| qPCR | Measures the quantity of a specific mRNA transcript corresponding to the target protein.[4] | High | Quantitative | Highly sensitive and specific for mRNA, high throughput, and relatively fast.[4] | Does not directly measure protein levels, and mRNA levels may not always correlate with protein abundance.[4][5] |
| Mass Spectrometry | Identifies and quantifies proteins by measuring the mass-to-charge ratio of their ionized peptides.[3][6][7] | High | Quantitative | Unbiased and highly sensitive protein identification and quantification, can analyze complex mixtures.[3][6][7] | Requires specialized equipment and expertise, data analysis can be complex, and it is a higher-cost method.[3] |
Experimental Workflows and Signaling Pathways
To effectively validate on-target degradation, a logical experimental workflow is essential. This typically begins with the design and delivery of the CRISPR-Cas9 components and culminates in the quantitative assessment of protein levels.
Caption: Workflow of CRISPR-Cas9 mediated protein degradation and subsequent validation.
The core of CRISPR-mediated degradation often involves fusing a protein of interest to a "degron" tag, which is then recognized by an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation.
References
Safety Operating Guide
Proper Disposal of ARV-771: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection is paramount when handling and disposing of potent, research-grade compounds like ARV-771. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a PROTAC (Proteolysis Targeting Chimera) BET degrader. Adherence to these protocols is critical for minimizing risks and ensuring compliance with institutional and regulatory standards.
Summary of Key Safety and Handling Data
This compound should be handled as a potentially hazardous material.[1] The following table summarizes key quantitative data for this compound, which is essential for safe handling and disposal considerations.
| Parameter | Value | Source |
| Chemical Name | (2S,4R)-1-((S)-2-(tert-butyl)-15-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][2][3]diazepin-6-yl)-4,14-dioxo-6,10-dioxa-3,13-diazapentadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | [1] |
| CAS Number | 1949837-12-0 | [1][4][5] |
| Molecular Formula | C49H60ClN9O7S2 | [1][4][5] |
| Molecular Weight | 986.6 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Crystalline solid | [1] |
| Storage | -20°C | [1][5] |
| Stability | ≥4 years at -20°C | [1] |
| Solubility | Ethanol: ~10 mg/mLDMSO: ~15 mg/mLDimethyl formamide (B127407) (DMF): ~20 mg/mL | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a controlled procedure, not an experiment. The following protocol outlines the necessary steps for safely managing this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, it is mandatory to wear appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be considered contaminated and disposed of as chemical waste.
Step 3: Spill Management In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Containment: Prevent further leakage or spreading of the spilled material.
-
Cleanup (Liquid Spill): Absorb the spill with a non-combustible absorbent material like vermiculite, sand, or earth.
-
Cleanup (Solid Spill): Carefully sweep or scoop the material to avoid generating dust.
-
Collection: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.
Step 4: Final Disposal
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal program.[2]
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound is a PROTAC that functions by hijacking the cell's natural waste disposal system, the ubiquitin-proteasome system, to degrade target proteins.[3][7] The following diagram illustrates this process.
Caption: Mechanism of this compound as a PROTAC.
Experimental Workflow: Disposal Logistics
The logistical workflow for the disposal of this compound involves several key stages, from initial waste generation to final disposal, all coordinated through the institution's EHS department.
Caption: this compound Disposal Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. caymanchem.com [caymanchem.com]
- 5. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs and Molecular Glues [astrazeneca.com]
Personal protective equipment for handling Arv-771
Disclaimer: This document provides essential safety and logistical information for the handling of Arv-771 in a laboratory setting, based on general best practices for potent research compounds. Researchers must always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all specific hazardous waste management protocols established by their institution's Environmental Health and Safety (EHS) department.
This compound is a potent Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal domain (BET) proteins.[1][2] As with any potent, biologically active compound, strict adherence to safety protocols is mandatory to protect researchers and the environment. This material should be considered hazardous until further information becomes available.[3]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the potential for harm if swallowed, inhaled, or in contact with skin, a comprehensive PPE strategy is required.[3][4] The following table outlines the minimum recommended PPE for handling this compound. For handling highly potent compounds, specialized gear such as "bunny suit" coveralls may be recommended by your institution.[5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[4][6] | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[4] | Prevents skin contact and absorption. Double-gloving is recommended. |
| Body Protection | Impervious clothing, such as a dedicated lab coat.[4] Consider disposable gowns or coveralls (e.g., Tyvek®) for added protection.[5] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used when handling the powder form or if aerosols may be generated.[4][6] | Prevents inhalation of the compound, a primary route of exposure.[7] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[6] | Protects against spills and prevents tracking of contaminants outside the lab. |
Operational and Handling Procedures
Proper laboratory procedure is critical to ensure safety and prevent contamination. All handling of solid this compound should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including vials, solvents, pipettes, and waste containers.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing paper. Avoid generating dust.
-
Dissolving: this compound is supplied as a crystalline solid and is soluble in organic solvents such as DMSO, ethanol, and DMF.[3] When creating a stock solution, add the solvent slowly to the solid to prevent splashing. Purge the solvent of choice with an inert gas before preparing the stock solution.[3]
-
Handling Solutions: When working with solutions of this compound, use appropriate precision tools (e.g., calibrated micropipettes) to minimize the risk of spills and ensure accurate measurements.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[3][4] Do not eat, drink, or smoke in the laboratory area.[4]
Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4] Wearing full PPE, manage the spill as follows:
-
Liquid Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite).[4]
-
Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation.[4] Place the collected material and any contaminated absorbents into a sealed, labeled hazardous waste container.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all this compound waste in designated, clearly labeled, and sealed hazardous waste containers.[8] Do not mix with other waste streams unless permitted by your institution's EHS guidelines.
-
Container Management: Use sturdy, leak-proof containers that are chemically compatible with the waste.[8] Whenever possible, use the original container for solid waste.
-
Aqueous Waste: Do not dispose of any this compound waste, including dilute aqueous solutions, down the drain.[4][8]
-
Final Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program, in accordance with all local, state, and federal regulations.[4][8]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 986.6 g/mol | [3] |
| Supplied Form | Crystalline solid | [3] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥ 4 years (at -20°C) | [3] |
| Solubility (DMSO) | ~15 mg/mL; ~100 mM | [1][3] |
| Solubility (DMF) | ~20 mg/mL | [3] |
| Solubility (Ethanol) | ~10 mg/mL | [3] |
Mechanism of Action and Experimental Workflow
This compound is a PROTAC designed to recruit BET proteins (BRD2, BRD3, and BRD4) to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the BET proteins, marking them for degradation by the proteasome. The degradation of these key epigenetic readers disrupts downstream signaling pathways, such as those involving c-MYC and the Androgen Receptor (AR), leading to apoptosis in cancer cells.[1]
References
- 1. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
